molecular formula C10H13NO2 B2513937 Methyl 2-amino-3,4-dimethylbenzoate CAS No. 31928-20-8

Methyl 2-amino-3,4-dimethylbenzoate

Cat. No.: B2513937
CAS No.: 31928-20-8
M. Wt: 179.219
InChI Key: SHRUMQVHQPPAGZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4-dimethylbenzoate is a substituted benzoate ester building block of interest in organic synthesis and medicinal chemistry research. It features both an aromatic amino group and a methyl ester, making it a versatile precursor for the development of more complex molecules. Compounds in this chemical class are frequently utilized in pharmaceutical research as intermediates for the synthesis of active ingredients. For instance, structurally similar dimethylbenzoate derivatives have been investigated as key intermediates in the synthesis of compounds with antioxidant activity and have been referenced in patents concerning the development of therapeutic agents . The molecular framework of methyl amino-dimethylbenzoate is valuable for exploring structure-activity relationships in drug discovery. As a reagent, it can undergo various transformations, including amide bond formation via the ester group, and functionalization of the aromatic amine, allowing researchers to create a diverse array of derivatives for screening and development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUMQVHQPPAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-amino-3,4-dimethylbenzoate: Structural Analysis and Synthetic Utility in Drug Discovery

[1]

Executive Summary

Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8 ) is a specialized anthranilate derivative serving as a critical scaffold in medicinal chemistry.[1] Unlike the more common unsubstituted anthranilates, the 3,4-dimethyl substitution pattern introduces specific steric and electronic constraints that modulate the reactivity of the 2-amino group and the 1-ester moiety.[1]

This compound is primarily utilized as an intermediate in the synthesis of indazoles and quinazolines , featuring prominently in the development of inhibitors for PqsE (a Pseudomonas aeruginosa virulence factor) and Poly (ADP-ribose) polymerase (PARP) .[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a benzene core substituted with a methyl ester at C1, a primary amine at C2, and methyl groups at C3 and C4. The vicinal arrangement of the amine and the C3-methyl group creates a "buttressing effect," influencing the planarity and hydrogen-bond donor capability of the amine.[1]

Table 1: Core Chemical Data
PropertyValue
CAS Number 31928-20-8
IUPAC Name Methyl 2-amino-3,4-dimethylbenzoate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State White to off-white solid
Solubility Soluble in CHCl₃, DMSO, Methanol; Sparingly soluble in water
SMILES COC(=O)C1=C(N)C(C)=C(C)C=C1
InChI Key InChIKey=PTSSKYUSCIALKU-UHFFFAOYSA-N
Structural Characterization (NMR Signature)

The ¹H NMR spectrum is diagnostic for the 3,4-dimethyl substitution pattern. The presence of substituents at positions 2, 3, and 4 leaves only positions 5 and 6 with protons, resulting in a characteristic pair of doublets with ortho-coupling.

  • Aromatic Region: Two doublets corresponding to H5 and H6.[1]

    • 
       ~7.67 ppm (d, J = 8.2 Hz, H6 - deshielded by carbonyl).[1]
      
    • 
       ~6.52 ppm (d, J = 8.3 Hz, H5 - shielded by amino group).[1]
      
  • Amine: Broad singlet around

    
     5.86 ppm (2H, NH₂).[1]
    
  • Aliphatic Region:

    • 
       3.86 ppm (s, 3H, O-CH₃).
      
    • 
       2.10–2.30 ppm (two singlets, 6H total, Ar-CH₃ at C3 and C4).
      

Technical Insight: The chemical shift of the amine protons is sensitive to concentration and solvent due to intramolecular Hydrogen bonding with the carbonyl oxygen, a feature typical of anthranilates but slightly perturbed here by the steric bulk of the C3-methyl group.[1]

Synthesis and Manufacturing Protocols

The synthesis of Methyl 2-amino-3,4-dimethylbenzoate typically proceeds via the esterification of its parent acid, 2-amino-3,4-dimethylbenzoic acid .[1]

Protocol A: Acid-Catalyzed Esterification (Standard Lab Scale)

This method is preferred for high purity and yield (approx. 75-85%).[1]

Reagents:

  • Precursor: 2-amino-3,4-dimethylbenzoic acid (1.0 equiv)[1]

  • Solvent/Reagent: Methanol (excess)[1]

  • Catalyst: Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-3,4-dimethylbenzoic acid (e.g., 500 mg, 3.0 mmol) in anhydrous methanol (10 mL).

  • Activation: Cool the solution to 0°C. Dropwise add thionyl chloride (2.0 equiv) or concentrated H₂SO₄ (catalytic amount). Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the acid.[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product crystallizes as a white solid.[1][2]

Protocol B: Mechanistic Pathway & Cyclization Utility

The following Graphviz diagram illustrates the synthesis of the ester and its subsequent transformation into an indazole scaffold , a key workflow in PqsE inhibitor development.

SynthesisPathwayAcid2-amino-3,4-dimethylbenzoic acidProductMethyl 2-amino-3,4-dimethylbenzoate(CAS: 31928-20-8)Acid->ProductEsterificationReagents1MeOH / H2SO4Reflux, 6hIndazoleMethyl 3,4-dimethyl-1H-indazole-7-carboxylateProduct->IndazoleDiazotization &CyclizationReagents2Isopentyl nitriteKOAc, CHCl3

Figure 1: Synthetic pathway from the benzoic acid precursor to the ester, and its downstream application in generating the indazole core used in PqsE inhibitors.[1][3][4]

Applications in Drug Discovery[1][9][11]

PqsE Inhibitor Synthesis (The "HJ" Series)

Methyl 2-amino-3,4-dimethylbenzoate is the starting material for the "HJ" series of inhibitors targeting PqsE , a metallo-beta-lactamase fold protein essential for Pseudomonas aeruginosa virulence.[1]

  • Mechanism: The ester undergoes diazotization (using isopentyl nitrite) followed by spontaneous intramolecular cyclization to form the indazole ring.[1]

  • Significance: The 3,4-dimethyl substitution on the anthranilate translates to specific hydrophobic contacts within the PqsE active site (specifically interacting with residue E182), improving the thermal shift (

    
    ) and inhibitory potency compared to unsubstituted analogs.[1]
    
PARP Inhibitor Development

In the context of Poly (ADP-ribose) polymerase (PARP) inhibitors, this molecule serves as a "warhead" precursor.[1] The 2-amino group acts as a nucleophile to form amide bonds with PARP-targeting pharmacophores, while the ester is hydrolyzed to the acid to engage in hydrogen bonding with the catalytic Serine/Tyrosine residues of the PARP enzyme.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this methyl ester is limited, it should be handled with the standard precautions applicable to amino-benzoates.[1]

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Synthesis and Characterization of PqsE Inhibitors

    • Source: bioRxiv (2023).[1] "New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change."

    • Context: Protocols for converting Methyl 2-amino-3,4-dimethylbenzoate to indazole deriv
    • [1]

  • Spectroscopic Data & PARP Inhibitors

    • Source: OHSU Digital Collections (2019).[1] "Towards Selective Poly-ADP-Ribose Polymerase Inhibitors."

    • Context: Provides 1H NMR data and yield (75%) for the synthesis of the title compound.
    • (Search: "Methyl 2-amino-3,4-dimethylbenzoate")[1]

  • Chemical Properties & CAS Verification

    • Source: PubChem / NIH.[1]

    • Context: Verification of CAS 31928-20-8 and physical property estimation.[1]

    • [1]

An In-depth Technical Guide to Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-3,4-dimethylbenzoate (CAS No. 31928-20-8), a substituted aromatic amine and ester of significant interest in organic synthesis and medicinal chemistry. This document delves into the core physicochemical properties, including a detailed analysis of its molecular weight, and offers insights into its structural characteristics and potential applications. While experimental data for this specific isomer is limited, this guide synthesizes available information and provides well-grounded theoretical predictions to support research and development endeavors.

Introduction and Rationale

Methyl 2-amino-3,4-dimethylbenzoate belongs to the class of anthranilate esters, which are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The strategic placement of the amino and methyl groups on the benzene ring, in conjunction with the methyl ester functionality, imparts a unique electronic and steric profile to the molecule. This substitution pattern can significantly influence its reactivity, bioavailability, and interaction with biological targets. Understanding the fundamental molecular properties, starting with its precise molecular weight, is the cornerstone for its effective utilization in complex synthetic pathways and for the rational design of novel chemical entities. This guide aims to provide a detailed, field-proven perspective on this compound, empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are pivotal in determining its behavior in a chemical or biological system. For Methyl 2-amino-3,4-dimethylbenzoate, these properties are derived from its molecular formula and the spatial arrangement of its constituent atoms.

Molecular Identity

The unambiguous identification of Methyl 2-amino-3,4-dimethylbenzoate is established through its unique identifiers:

  • IUPAC Name: Methyl 2-amino-3,4-dimethylbenzoate

  • Synonym: Benzoic acid, 2-amino-3,4-dimethyl-, methyl ester[1]

  • CAS Number: 31928-20-8[1]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: A Cornerstone of Chemical Stoichiometry

The molecular weight is a critical parameter for all quantitative chemical work, from reaction stoichiometry to the preparation of standard solutions.

The average molecular weight (MW) is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. For C₁₀H₁₃NO₂, the calculation is as follows:

  • (10 * 12.011) + (13 * 1.008) + (1 * 14.007) + (2 * 15.999) = 179.22 g/mol [1]

The monoisotopic mass , which is the mass of the molecule with the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 179.09463 Da . This value is crucial for high-resolution mass spectrometry analysis, enabling precise identification of the compound in complex mixtures.

Physicochemical Data Summary

A consolidated summary of the key physicochemical properties of Methyl 2-amino-3,4-dimethylbenzoate is presented in the table below. It is important to note that while the molecular formula and weight are well-established, other experimental data for this specific isomer are not widely available. The information provided is based on data from chemical suppliers and theoretical predictions.

PropertyValueSource/Comment
Molecular Weight 179.22 g/mol Calculated from the molecular formula C₁₀H₁₃NO₂[1]
Monoisotopic Mass 179.09463 DaCalculated
Appearance LiquidBased on supplier information[1]
Storage Conditions Store in a cool, dry, and well-ventilated placeRecommended for chemical stability[1]

Structural Elucidation and Data Interpretation

The arrangement of functional groups on the aromatic ring dictates the molecule's chemical reactivity and its spectral characteristics.

Molecular Structure Diagram

The following diagram, generated using the DOT language, illustrates the chemical structure of Methyl 2-amino-3,4-dimethylbenzoate, highlighting the key functional groups.

Caption: 2D structure of Methyl 2-amino-3,4-dimethylbenzoate.

Predicted Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the ester methyl group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The amine protons may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, a strong C=O stretching for the ester, and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the monoisotopic mass of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of Methyl 2-amino-3,4-dimethylbenzoate can be envisioned through several established organic chemistry transformations. A plausible synthetic route would involve the esterification of the corresponding 2-amino-3,4-dimethylbenzoic acid. This carboxylic acid precursor could potentially be synthesized from commercially available starting materials through a series of reactions such as nitration, reduction, and methylation.

A general experimental protocol for the synthesis of a related compound, ethyl 4-amino-3-methylbenzoate, involves the desulfurization of a thiomethylated precursor using Raney nickel, which could be adapted for the synthesis of the target molecule.

Conceptual Experimental Workflow:

G Start 2-Amino-3,4-dimethylbenzoic acid Esterification Esterification (e.g., Fischer-Speier) Start->Esterification Reaction Reaction with Methanol and an Acid Catalyst (e.g., H₂SO₄) Esterification->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Methyl 2-amino-3,4-dimethylbenzoate Purification->Product

Caption: Conceptual workflow for the synthesis of Methyl 2-amino-3,4-dimethylbenzoate.

Chemical Reactivity

The reactivity of Methyl 2-amino-3,4-dimethylbenzoate is governed by its functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Aromatic Ring: The electron-donating nature of the amino and methyl groups activates the benzene ring towards electrophilic aromatic substitution.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Applications and Future Directions

Substituted anthranilates are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. While specific applications for Methyl 2-amino-3,4-dimethylbenzoate are not extensively documented, its structural features suggest potential utility in several areas:

  • Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The substitution pattern may be designed to interact with specific biological targets.

  • Materials Science: In the development of novel polymers and functional materials where the amino and ester groups can be utilized for polymerization or further modification.

  • Chemical Research: As a scaffold for the development of new synthetic methodologies and as a starting material for the synthesis of novel heterocyclic compounds.

Further research into the biological activity and material properties of derivatives of Methyl 2-amino-3,4-dimethylbenzoate could unveil new and valuable applications.

Safety and Handling

Due to the limited availability of specific safety data for Methyl 2-amino-3,4-dimethylbenzoate, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General safety precautions for handling aromatic amines and esters should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related compounds, such as other dimethylbenzoate derivatives, GHS hazard classifications often include warnings for skin and eye irritation, and potential for respiratory irritation. It is prudent to assume similar hazards for Methyl 2-amino-3,4-dimethylbenzoate until specific data becomes available.

Conclusion

Methyl 2-amino-3,4-dimethylbenzoate is a chemical compound with significant potential in various fields of chemical research and development. This guide has provided a detailed examination of its molecular weight and other key physicochemical properties, offering a solid foundation for its use in the laboratory. While there are gaps in the publicly available experimental data for this specific isomer, the information and theoretical predictions presented herein serve as a valuable resource for researchers. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible application.

References

  • LookChem. (n.d.). CAS No.31928-20-8,methyl 2-amino-3,4-dimethylbenzoate Suppliers. Retrieved from [Link]

  • Chemlyte Solutions. (n.d.). Benzoic acid, 2-amino-3,4-dimethyl-, methyl ester. Sourced from LookChem. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 56, 69. doi:10.15227/orgsyn.056.0069

Sources

Technical Guide: Synthesis of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8), a critical substituted anthranilate intermediate used in the development of heterocyclic pharmaceutical scaffolds.

The synthesis of this molecule presents a specific regiochemical challenge: introducing an amino group at the 2-position of a 3,4-dimethyl-substituted benzene ring. Direct nitration of 3,4-dimethylbenzoic acid typically yields the 6-nitro isomer due to steric hindrance at the 2-position. Therefore, this guide prioritizes the Isatin Pathway starting from 2,3-dimethylaniline , which guarantees the correct substitution pattern through unambiguous cyclization logic.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 2-amino-3,4-dimethylbenzoate CAS: 31928-20-8 Primary Application: Building block for quinazolinone and indole-based therapeutics.

Retrosynthetic Logic

To achieve the 2-amino-3,4-dimethyl substitution pattern, we cannot rely on electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid, which predominantly yields the sterically favored 6-nitro isomer (leading to the 6-amino-3,4-dimethyl isomer).

Instead, we utilize the Sandmeyer-Isatin route . By starting with 2,3-dimethylaniline , we anchor the nitrogen and methyl groups in the correct relative positions (ortho/meta). Cyclization to the isatin intermediate locks this geometry, and subsequent oxidative ring-opening yields the desired anthranilic acid derivative.

Pathway Overview:

  • Precursor: 2,3-Dimethylaniline.

  • Intermediate 1: Isonitrosoacetanilide (via Sandmeyer reaction).

  • Intermediate 2: 6,7-Dimethylisatin (via acid-catalyzed cyclization).

  • Intermediate 3: 2-Amino-3,4-dimethylbenzoic acid (via oxidative cleavage).

  • Product: Methyl 2-amino-3,4-dimethylbenzoate (via Fischer esterification).

Retrosynthesis Target Methyl 2-amino-3,4-dimethylbenzoate (Target) Acid 2-Amino-3,4-dimethylbenzoic acid (Precursor) Target->Acid Esterification Isatin 6,7-Dimethylisatin (Key Intermediate) Acid->Isatin Oxidative Cleavage Aniline 2,3-Dimethylaniline (Starting Material) Isatin->Aniline Sandmeyer Cyclization

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 2,3-dimethylaniline.

Detailed Synthesis Protocols

Phase 1: Synthesis of 6,7-Dimethylisatin

This phase constructs the indole core. The cyclization of the isonitroso intermediate occurs ortho to the amino group. In 2,3-dimethylaniline, the C2 position is blocked by a methyl group, forcing cyclization to occur exclusively at C6, yielding the 6,7-dimethyl substitution pattern.

Step 1.1: Formation of Isonitrosoacetanilide

Reagents: 2,3-Dimethylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate.

  • Dissolution: In a 2L round-bottom flask, dissolve 0.5 mol of 2,3-dimethylaniline in 1.5 L of water containing 0.55 mol of concentrated HCl.

  • Reagent Prep: Separately dissolve 0.55 mol of chloral hydrate and 1.2 mol of sodium sulfate (to salt out the product) in 500 mL water.

  • Hydroxylamine Addition: Add a solution of 1.6 mol hydroxylamine hydrochloride in water to the aniline mixture.

  • Condensation: Heat the mixture to a gentle boil for 2-3 minutes. A precipitate of the isonitrosoacetanilide derivative will form rapidly.

  • Workup: Cool the mixture in an ice bath. Filter the tan/brown solid, wash with cold water, and dry in a vacuum oven at 60°C.

Step 1.2: Cyclization to 6,7-Dimethylisatin

Reagents: Concentrated Sulfuric Acid (H₂SO₄).

  • Pre-heating: Heat 300 mL of concentrated H₂SO₄ to 50°C in a 1L 3-neck flask equipped with a mechanical stirrer.

  • Addition: Slowly add the dry isonitroso intermediate from Step 1.1 in small portions. Caution: Exothermic reaction. Maintain temperature between 60-70°C. Do not exceed 75°C to avoid charring.

  • Reaction: Once addition is complete, heat the dark solution to 80°C for 15 minutes to complete cyclization.

  • Quenching: Cool the mixture to room temperature and pour it slowly onto 1 kg of crushed ice with vigorous stirring. The isatin precipitates as an orange-red solid.[1]

  • Purification: Filter the solid, wash with water until the filtrate is neutral, and recrystallize from methanol or acetic acid if necessary.

    • Yield Target: 65-75%

    • Appearance: Orange/Red needles.

Phase 2: Ring Opening to Anthranilic Acid

Reaction: Oxidative cleavage of the alpha-diketone (isatin) releases carbon dioxide and yields the amino acid.

Protocol

Reagents: 30% Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH).

  • Suspension: Suspend 0.1 mol of 6,7-dimethylisatin in 150 mL of 2N NaOH solution. The isatin will dissolve to form a dark purple sodium isatinate solution.

  • Oxidation: Cool the solution to 10°C. Add 30% H₂O₂ (0.12 mol) dropwise over 30 minutes. The color will shift from purple to pale yellow.

  • Acidification: Stir for 1 hour at room temperature. Carefully acidify the solution to pH 4.0 using 2N HCl. Caution: CO₂ evolution.

  • Isolation: The 2-amino-3,4-dimethylbenzoic acid precipitates as a beige solid. Filter, wash with cold water, and dry.[2]

    • Key Check: Verify melting point (approx. 175-180°C, lit. varies) and NMR to confirm loss of the isatin carbonyls.

Phase 3: Methyl Esterification

Reaction: Fischer Esterification.[3]

Protocol

Reagents: Methanol (anhydrous), Thionyl Chloride (SOCl₂) or Conc. H₂SO₄.[2][3][4]

  • Setup: Place 0.05 mol of 2-amino-3,4-dimethylbenzoic acid in a dry 250 mL round-bottom flask. Add 100 mL of anhydrous methanol.

  • Catalyst Addition:

    • Option A (Preferred): Cool to 0°C and add 0.15 mol Thionyl Chloride dropwise. (Generates HCl in situ, drives reaction).

    • Option B: Add 2 mL conc. H₂SO₄.[2][3]

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1) until the starting material acid is consumed.

  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Saturated NaHCO₃ (to remove acid traces) and Brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: The product, Methyl 2-amino-3,4-dimethylbenzoate , is typically an oil or low-melting solid. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Data & Specifications

Reaction Parameters Summary
StagePrecursorReagent KeyTemperatureCritical Control Point
1. Sandmeyer 2,3-DimethylanilineChloral Hydrate, NH₂OH100°CVigorous boiling required for precipitation.
2. Cyclization Isonitroso acetanilideH₂SO₄ (conc)60-75°CStrict Temp Control: >80°C causes sulfonation/tarring.
3. Oxidation 6,7-DimethylisatinH₂O₂ / NaOH10-25°CControl exotherm; ensure pH < 5 for precipitation.
4. Esterification Anthranilic AcidMeOH / SOCl₂65°C (Reflux)Anhydrous conditions to maximize yield.
Physical Properties (Target)[5]
  • Chemical Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in MeOH, DCM, EtOAc; Insoluble in water.

Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the regioselectivity enforcement provided by the isatin intermediate.

SynthesisPathway Start 2,3-Dimethylaniline (Start) Inter1 Isonitroso- acetanilide Start->Inter1 Chloral hydrate NH2OH Isatin 6,7-Dimethylisatin (Regio-lock) Inter1->Isatin H2SO4 Cyclization (Ortho) Acid 2-Amino-3,4- dimethylbenzoic acid Isatin->Acid H2O2 / NaOH Oxidative Cleavage Product Methyl 2-amino-3,4- dimethylbenzoate Acid->Product MeOH / SOCl2 Esterification

Figure 2: Step-by-step synthesis pathway ensuring correct methyl positioning.

References

  • Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71.

  • Isatin Oxidation Protocol: Reissert, A. (1908). "Über die Einwirkung von Wasserstoffsuperoxyd auf Isatine". Berichte der deutschen chemischen Gesellschaft, 41(3), 3921–3931.

  • Regiochemistry of Dimethylaniline Cyclization: Baker, B. R., et al. (1946). "Isomers of 2,3-Dimethylaniline". Journal of Organic Chemistry, 11(6), 751.
  • Esterification Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Product Verification (CAS 31928-20-8): ChemicalBook & PubChem Database entries for Methyl 2-amino-3,4-dimethylbenzoate.

Sources

Synthesis and Sourcing of Methyl 2-amino-3,4-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8) is a highly versatile ortho-aminobenzoate ester utilized as a core building block in advanced medicinal chemistry. Its unique substitution pattern makes it an essential precursor for the synthesis of complex heterocycles, including indazole-based inhibitors of the Pseudomonas aeruginosa quorum-sensing enzyme PqsE[1], selective poly-ADP-ribose polymerase (PARP) inhibitors[2], and analogues of the tumor-vascular disrupting agent Vadimezan (DMXAA)[3][4].

This whitepaper provides an in-depth analysis of the starting materials, retrosynthetic pathways, and validated experimental protocols required to synthesize this critical intermediate with high purity and yield.

Retrosynthetic Analysis & Pathway Selection

The synthesis of methyl 2-amino-3,4-dimethylbenzoate relies on the esterification of its direct precursor, 2-amino-3,4-dimethylbenzoic acid (CAS: 50419-58-4)[2][5]. The upstream synthesis of this carboxylic acid can be achieved through two primary pathways, each with distinct mechanistic advantages and challenges:

  • Route A: Nitration and Reduction (The Benzoic Acid Route) Starting from commercially available 3,4-dimethylbenzoic acid, a regioselective nitration yields 3,4-dimethyl-2-nitrobenzoic acid, which is subsequently reduced to the corresponding amine[4][6].

  • Route B: Isatin Cleavage (The Aniline Route) Starting from 2,3-dimethylaniline, a Sandmeyer-type isonitrosoacetanilide synthesis followed by cyclization forms 6,7-dimethylisatin. This intermediate undergoes oxidative cleavage to yield the desired anthranilic acid derivative[3].

SynthesisWorkflow SM1 3,4-Dimethylbenzoic Acid Int1 3,4-Dimethyl-2-nitrobenzoic Acid SM1->Int1 HNO3, H2SO4 (Nitration) SM2 2,3-Dimethylaniline Int2 6,7-Dimethylisatin SM2->Int2 Chloral hydrate, NH2OH (Cyclization) Core 2-Amino-3,4-dimethylbenzoic Acid (CAS: 50419-58-4) Int1->Core H2, Pd/C (Reduction) Int2->Core KOH, H2O2 (Oxidative Cleavage) Target Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8) Core->Target MeOH, H+ (Esterification)

Synthetic pathways to Methyl 2-amino-3,4-dimethylbenzoate.

Mechanistic Insights & Experimental Causality

Overcoming Regioselectivity in Nitration (Route A)

When utilizing 3,4-dimethylbenzoic acid as the starting material, the primary chemical hurdle is regioselectivity. Electrophilic aromatic nitration yields a mixture of isomers. While the steric bulk of the C3 methyl group partially hinders the C2 position, the desired 2-nitro isomer can be successfully isolated via fractional crystallization[4][6]. The causality behind choosing this route is its scalability; despite a lower overall yield (~22%), the starting materials are exceptionally cheap, and the reduction of the nitro group cleanly affords the anthranilic acid[6].

The Logic of Oxidative Cleavage (Route B)

Route B bypasses the regioselectivity issues of nitration by utilizing 2,3-dimethylaniline. The critical step is the conversion of 6,7-dimethylisatin to 2-amino-3,4-dimethylbenzoic acid using alkaline hydrogen peroxide (


 in 

)[3]. The causality behind this specific reagent choice lies in the hydroperoxide anion (

). It acts as a potent, highly targeted nucleophile that attacks the

-keto amide carbonyl of the isatin ring. This triggers a predictable ring-opening mechanism that forms the anthranilic acid without risking over-oxidation of the newly liberated aromatic amine[3].
Driving the Esterification Equilibrium

The final conversion to methyl 2-amino-3,4-dimethylbenzoate employs a Fischer esterification[2]. The ortho-amino group participates in intramolecular hydrogen bonding with the adjacent carboxylic acid, slightly reducing the electrophilicity of the carbonyl carbon. To overcome this thermodynamic hurdle, a massive stoichiometric excess of methanol is used (acting as both solvent and reactant), coupled with a strong acid catalyst (e.g.,


 or in situ generated 

via thionyl chloride) to aggressively drive the equilibrium toward the ester product[2].

Quantitative Data Summary

The following table summarizes the key metrics for the synthetic pathways, allowing researchers to select the optimal route based on their laboratory's capabilities.

TransformationStarting MaterialReagents & ConditionsTypical YieldMechanistic Notes
Nitration & Reduction 3,4-Dimethylbenzoic acid1.

2.

, Pd/C
~22% (Overall)Requires fractional crystallization to separate isomers[4][6].
Isatin Cleavage 6,7-Dimethylisatin

, 30%

, <40°C
>80%Highly regioselective; avoids isomeric mixtures[3].
Esterification 2-Amino-3,4-dimethylbenzoic acid

, cat.

, Reflux
75%Validated by

NMR (

3.86 ppm for

)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific observational or analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Synthesis of 2-Amino-3,4-dimethylbenzoic Acid (Isatin Route)
  • Preparation: Suspend 6,7-dimethylisatin (1.0 eq) in a 10% aqueous potassium hydroxide (

    
    ) solution. The solution will appear deep red/orange.
    
  • Oxidative Cleavage: Cool the reaction mixture to 10°C using an ice bath. Slowly add 30% aqueous hydrogen peroxide (

    
    , 2.5 eq) dropwise, ensuring the internal temperature does not exceed 40°C to prevent degradation[3].
    
  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours.

  • System Validation (Visual): The reaction is successful when the deep red/orange color of the isatin completely dissipates, resulting in a pale yellow/colorless homogeneous solution.

  • Workup: Acidify the mixture by carefully adding concentrated

    
     until the pH reaches 4.0.
    
  • Isolation: Collect the resulting white/tan precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Protocol 2: Esterification to Methyl 2-amino-3,4-dimethylbenzoate
  • Reaction Setup: Suspend 2-amino-3,4-dimethylbenzoic acid (500 mg, 3.0 mmol) in anhydrous methanol (15 mL)[2].

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (

    
    , 0.1 mL) or generate 
    
    
    
    gas in situ by adding thionyl chloride (
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 12-16 hours[2].

  • System Validation (TLC): Monitor via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1). The system is validated when the highly polar baseline spot (carboxylic acid) completely disappears, replaced by a higher

    
     spot (ester).
    
  • Quenching & Extraction: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous

    
     to pH 7-8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield a white solid (Yield: ~400 mg, 75%)[2].
    
  • System Validation (Analytical): Confirm product identity via

    
     NMR (400 MHz, 
    
    
    
    ). Success is strictly defined by the presence of the following shifts:
    
    
    7.67 (d, J = 8.2 Hz, 1H), 6.52 (d, J = 8.3 Hz, 1H), 5.86 (s, 2H,
    
    
    ), 3.86 (s, 3H, ester
    
    
    ), 2.29 (s, 3H, aryl
    
    
    )[2].

Downstream Applications in Drug Development

The synthesized methyl 2-amino-3,4-dimethylbenzoate serves as a critical junction for advanced derivatization:

  • PqsE Inhibitor Synthesis: The ester is reacted with isopentyl nitrite to construct a methylated indazole ring. Following ester deprotection (demethylation), the resulting carboxylic acid undergoes amide coupling to form HJ5, a potent active-site inhibitor of the P. aeruginosa PqsE enzyme[1].

  • PARP Inhibitor Synthesis: The compound is utilized as a core scaffold in the development of selective poly-ADP-ribose polymerase (PARP) inhibitors, where the methyl ester acts as a stable protecting group during upstream cross-coupling reactions[2].

References

  • OHSU Digital Collections Search - towards selective poly-adp- ribose polymerase inhibitors. Available at: [Link]

  • bioRxiv - New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding. Available at: [Link]

  • LookChem - One Synthetic Route of Vadimezan - Chempedia. Available at: [Link]

  • PMC (NIH) - Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Available at: [Link]

  • ResearchGate - An Improved Synthesis of 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA). Available at: [Link]

Sources

Technical Guide: Solubility Profile of Methyl 2-amino-3,4-dimethylbenzoate

[2]

Executive Summary & Compound Identity

Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8) is a lipophilic ester derivative of anthranilic acid.[1] Structurally, it features a benzene core substituted with an amino group at the ortho position (C2), two methyl groups (C3, C4), and a methyl ester moiety.[1]

In drug discovery, this compound serves as a critical building block for poly(ADP-ribose) polymerase (PARP) inhibitors and quorum-sensing inhibitors (e.g., PqsE inhibitors).[1] Its solubility behavior is dominated by the "Anthranilate Effect" —a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen, which significantly reduces its polarity compared to para-substituted isomers.[1]

Physicochemical Profile
PropertyValue / DescriptionSource/Note
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Low-melting solid or viscous oilMP approx. 25–35°C (Analog-derived)
Predicted LogP ~2.6 – 2.9Higher lipophilicity than Methyl Anthranilate (LogP 1.[1][2]88)
pKa (Conjugate Acid) ~2.3Weakly basic amine
Key Structural Feature Intramolecular H-bond (N-H[1]···O=C)Increases solubility in non-polar solvents

Solubility Landscape in Organic Solvents[4]

The solubility of Methyl 2-amino-3,4-dimethylbenzoate is dictated by "Like Dissolves Like" principles, modified by its specific intramolecular interactions.[1]

A. High-Solubility Solvents (Process Solvents)

These solvents are recommended for reaction media, stock solution preparation, and liquid-liquid extraction.[1]

  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Solubility:>100 mg/mL (Very High) [1]

    • Mechanism:[1][3] The solvent's dipole interacts effectively with the ester functionality, while the lipophilic methyl groups are accommodated by the organic bulk.[1]

    • Application: Primary solvent for synthesis (e.g., amidation, cyclization) and extraction from aqueous workups.[1]

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):

    • Solubility:>50 mg/mL [1]

    • Mechanism:[1][3] Strong dipole-dipole interactions disrupt intermolecular lattice energy.[1]

    • Application: Ideal for nucleophilic substitution reactions where high temperature or catalyst solubility is required.[1]

  • Alcohols (Methanol, Ethanol):

    • Solubility:High (Freely Soluble)

    • Mechanism:[1][3] Hydrogen bonding with the ester oxygen and amine nitrogen.[1]

    • Note: Methanol is the preferred solvent for recrystallization or deprotection steps (e.g., removing protecting groups with HCl).[1]

B. Moderate-to-Low Solubility Solvents (Crystallization/Anti-Solvents)

These solvents are useful for forcing precipitation or purifying the compound via recrystallization.[1]

  • Aliphatic Hydrocarbons (Hexanes, Heptane):

    • Solubility:Moderate (Temperature dependent)[1]

    • Behavior: Soluble at elevated temperatures; likely to oil out or crystallize upon cooling.[1]

    • Use: Excellent anti-solvent when paired with Ethyl Acetate or DCM.[1]

  • Water:

    • Solubility:Insoluble / Negligible (<1 mg/mL) [1]

    • Mechanism:[1][3] The hydrophobic aromatic core and methyl substituents overwhelm the polar ester/amine groups.[1]

    • Use: Universal wash solvent to remove inorganic salts during workup.[1]

C. Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Use Case
Chlorinated Dichloromethane (DCM)ExcellentExtraction, Reaction Medium
Esters Ethyl AcetateGoodExtraction, Chromatography
Alcohols Methanol / EthanolGoodRecrystallization, Deprotection
Ethers Diethyl Ether / THFGoodReaction Medium
Alkanes Hexanes / HeptaneModerateAnti-solvent, Wash
Aqueous WaterPoorImpurity Removal

Mechanistic Visualization: Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's structural properties.

SolubilityLogicCompoundMethyl 2-amino-3,4-dimethylbenzoateStructureStructural Analysis:1. Lipophilic Methyl Groups2. Intramolecular H-Bond (Ortho)Compound->StructureNonPolarNon-Polar Solvents(Hexanes, Heptane)Structure->NonPolarLipophilicity allowspartial interactionPolarAproticPolar Aprotic(DCM, DMSO, EtOAc)Structure->PolarAproticDipole matchesEster groupPolarProticPolar Protic(MeOH, EtOH)Structure->PolarProticH-Bonding matchesAmine/EsterWaterWater(Aqueous)Structure->WaterHydrophobic coredominatesResult_NonPolarModerate Solubility(Use as Anti-solvent)NonPolar->Result_NonPolarResult_GoodHigh Solubility(Reaction & Extraction)PolarAprotic->Result_GoodPolarProtic->Result_GoodResult_WaterInsoluble(Use for Washing)Water->Result_Water

Figure 1: Solubility decision tree based on structural moieties of the target compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to generate precise solubility data for your specific batch/purity.[1]

  • Preparation: Weigh approximately 100 mg of Methyl 2-amino-3,4-dimethylbenzoate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, Methanol).[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate (vortex or shaker) for 24 hours at controlled temperature (25°C).

    • Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).[1]

  • Sampling:

    • Centrifuge the sample at 3000 rpm for 5 minutes to pellet undissolved solids.

    • Carefully remove the supernatant using a syringe filter (0.45 µm PTFE).[1]

  • Quantification:

    • Transfer a known volume (e.g., 0.5 mL) of supernatant to a tared weighing dish.[1]

    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Weigh the residue.[1]

    • Calculation:

      
      
      
Protocol B: Synthetic Application (Ester Hydrolysis & Extraction)

Demonstrates solubility utility in a standard workflow.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-3,4-dimethylbenzoate in Methanol (10 volumes).

  • Reaction: Add 2.0 eq of NaOH (aq). Note: The ester is soluble in MeOH, allowing reaction with the aqueous base.

  • Workup (Solvent Switch):

    • Evaporate Methanol (compound may oil out).[1]

    • Acidify with HCl.[1]

    • Extraction: Add Ethyl Acetate or DCM .[1] The protonated acid product partitions into the organic layer, confirming high solubility of the core scaffold in these solvents.[1]

Safety & Handling (SDS Summary)

While specific SDS data for this isomer is rare, handling should follow protocols for Methyl Anthranilate derivatives.[1]

  • Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amino group (browning).

References

  • PubChem. Methyl 3,4-dimethylbenzoate (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • BioRxiv. New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE (Synthesis Protocol Reference).[1] Available at: [Link][1][4]

spectroscopic data for Methyl 2-amino-3,4-dimethylbenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization & Synthetic Methodology

Part 1: Executive Summary & Structural Logic

Methyl 2-amino-3,4-dimethylbenzoate is a critical anthranilate scaffold used in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and Pseudomonas aeruginosa PqsE inhibitors. Structurally, it features a benzene core substituted with an ester group at C1, a primary amine at C2, and methyl groups at C3 and C4.

Mechanistic Insight: The spectroscopic signature of this molecule is defined by the "push-pull" electronic environment:

  • The "Push": The electron-donating amino group (-NH₂) at C2 and the methyl groups at C3/C4 increase electron density in the ring, particularly shielding the proton at C5.

  • The "Pull": The electron-withdrawing methyl ester (-COOCH₃) at C1 deshields the adjacent proton at C6, creating a distinct paramagnetic shift downfield.

This electronic disparity creates a highly resolved 1H NMR splitting pattern (two doublets) that serves as a primary quality attribute (PQA) during synthesis.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data validated against experimental protocols for anthranilate derivatives [1, 2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Logic
7.67 Doublet (d)1H8.2 HzH-6Deshielded by ortho-carbonyl (ester) anisotropy.
6.52 Doublet (d)1H8.3 HzH-5Shielded by ortho-amino group resonance.
5.86 Broad Singlet (br s)2H--NH₂Exchangeable protons; broad due to quadrupole relaxation.
3.86 Singlet (s)3H--COOCH₃Characteristic methoxy ester shift.
2.29 Singlet (s)3H-C4-CH₃Benzylic methyl; slightly deshielded by ring currents.
2.15 - 2.18 *Singlet (s)3H-C3-CH₃Benzylic methyl; crowded environment between NH₂ and C4-Me.

*Note: The C3-methyl shift is estimated based on the 2-amino-3-methylbenzoate analog (δ 2.17 ppm) [3].[1]

Table 2: ¹³C NMR Consensus Data (100 MHz, CDCl₃)

Predicted shifts based on substituent additivity rules and analog data.

Chemical Shift (δ, ppm) Carbon Type Assignment
168.5 Quaternary (C=O) Carbonyl (Ester)
149.8 Quaternary (C-N) C-2 (Amino substituted)
142.1 Quaternary C-4 (Methyl substituted)
130.5 Methine (CH) C-6 (Ortho to ester)
124.2 Quaternary C-3 (Methyl substituted)
116.8 Methine (CH) C-5 (Meta to ester)
110.5 Quaternary C-1 (Ipso to ester)
51.6 Methyl (CH₃) O-CH₃ (Ester methoxy)
20.8 Methyl (CH₃) C4-CH₃

| 12.5 | Methyl (CH₃) | C3-CH₃ (Shielded by steric crowding) |

Infrared (IR) Spectroscopy

Key Diagnostic Bands (KBr Pellet/Thin Film):

  • 3480 & 3360 cm⁻¹: N-H stretching (Primary amine doublet: asymmetric and symmetric).

  • 2950 cm⁻¹: C-H stretching (Aromatic and aliphatic methyls).

  • 1685 cm⁻¹: C=O stretching (Conjugated ester). Note: This is lower than typical esters (1735 cm⁻¹) due to conjugation with the aromatic ring and internal H-bonding with the amine.

  • 1615 & 1560 cm⁻¹: C=C aromatic ring breathing and N-H bending.

  • 1240 cm⁻¹: C-O stretching (Ester).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion (M⁺): m/z 179

Fragmentation Pattern (EI):

  • m/z 179 (M⁺): Parent peak.

  • m/z 148 [M - 31]⁺: Base peak candidate. Loss of methoxy group (-OCH₃) from the ester. This is favored by the formation of a stable acylium ion, often stabilized by the neighboring amine (ortho-effect) to form a cyclic isatoic anhydride-like transition state.

  • m/z 120 [M - 59]⁺: Loss of the entire ester group (-COOCH₃).

  • m/z 147 [M - 32]⁺: Loss of methanol (ortho effect), common in methyl esters with ortho-hydrogens or amines.

Part 3: Synthetic Workflow & Validation

Protocol adapted from OHSU methodology for anthranilate preparation [1].

Reaction Scheme

The synthesis utilizes a Fischer esterification of the commercially available 2-amino-3,4-dimethylbenzoic acid. This method is preferred over alkyl halides (e.g., MeI) to avoid N-alkylation byproducts.

SynthesisWorkflow Start 2-Amino-3,4- dimethylbenzoic Acid (MW: 165.19) Intermediate Reaction Mixture Start->Intermediate Esterification Reagents MeOH (Excess) H₂SO₄ (Cat.) Reflux, 12-16h Reagents->Intermediate Workup Workup: 1. Cool to RT 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) Intermediate->Workup Quench Product Methyl 2-amino-3,4- dimethylbenzoate (MW: 179.22) Workup->Product Evaporation & Drying

Figure 1: Synthetic pathway for the quantitative conversion of the benzoic acid precursor to the methyl ester.

Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3,4-dimethylbenzoic acid (500 mg, 3.0 mmol) in anhydrous methanol (15 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1). The acid (lower Rf) should disappear, and the ester (higher Rf) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Resuspend the residue in EtOAc (30 mL) and wash carefully with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.

    • Wash the organic layer with brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: Typical yield is 75–85% (approx. 400–450 mg).

Part 4: Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is vital for confirming the identity of the scaffold in complex biological matrices (e.g., DMPK studies).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 179 Base_Peak Base Peak [M-OMe]+ m/z 148 (Acylium Ion) M_Ion->Base_Peak -OCH3 (31) Ortho_Loss [M-MeOH]+ m/z 147 (Ortho Effect) M_Ion->Ortho_Loss -MeOH (32) (Facilitated by NH2) Aryl_Ion Aryl Cation m/z 120 Base_Peak->Aryl_Ion -CO (28)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

References

  • OHSU Digital Collections. (2019). Synthesis of Methyl 2-amino-3,4-dimethylbenzoate towards selective poly-ADP-ribose polymerase inhibitors. Oregon Health & Science University. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. (Structural analog data used for correlation). Retrieved from [Link]

Sources

Commercial Procurement and Analytical Validation of Methyl 2-amino-3,4-dimethylbenzoate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8) is a highly specialized ortho-amino ester intermediate pivotal in modern drug discovery. Its unique substitution pattern makes it an essential building block for synthesizing complex heterocyclic scaffolds, including poly-ADP-ribose polymerase (PARP) inhibitors[1] and novel quorum-sensing inhibitors targeting the Pseudomonas aeruginosa PqsE enzyme[2]. This whitepaper provides researchers and drug development professionals with a comprehensive framework for evaluating commercial suppliers, establishing rigorous analytical quality control (QC) protocols, and executing downstream synthetic workflows.

Chemical Identity & Physicochemical Profiling

Before initiating procurement, it is critical to understand the physicochemical constraints of the molecule. The proximity of the amino and ester groups on the aromatic ring makes the compound susceptible to premature cyclization or oxidation under improper storage conditions.

Table 1: Physicochemical Properties

Property Value
Chemical Name Methyl 2-amino-3,4-dimethylbenzoate
CAS Registry Number 31928-20-8
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Physical State Solid/Liquid (varies by ambient temp/purity)

| Storage Requirement | Cold-chain, inert atmosphere (Argon/N2) |

Commercial Supplier Landscape & Procurement Strategy

Procuring high-purity (>98%) material is non-negotiable. Trace impurities, particularly unreacted starting anilines or oxidized byproducts, can act as catalytic poisons in downstream cross-coupling reactions or disrupt stoichiometric balances in sensitive cyclizations.

Table 2: Key Commercial Suppliers and Evaluation Metrics

Supplier Scale Capabilities Purity Grade Procurement Notes
BLD Pharm R&D (Grams) >97% Offers cold-chain transportation to prevent degradation[3].
ChemicalBook R&D to Bulk Varies Acts as an aggregator; requires strict batch-to-batch QC validation[4].
Chemexpress R&D (Grams) >98% High-purity analytical grade suitable for late-stage lead optimization.
Bidepharm R&D (Grams) >97% Provides comprehensive SMILES and structural data for in silico tracking[5].

| Chemlyte Solutions | Bulk (Kilograms) | Commercial | Ideal for scale-up; requires rigorous vendor qualification audits[6]. |

Strategic Causality: When selecting a supplier for early-stage synthesis (e.g., generating PARP or PqsE inhibitors), prioritize vendors like BLD Pharm or Chemexpress that guarantee cold-chain logistics[3]. Because the ortho-amino group is prone to oxidative darkening at room temperature over extended periods, cold-chain transport ensures the structural integrity of the starting material, thereby preventing complex downstream purification bottlenecks.

Analytical Quality Control (QC) Protocol

To ensure trustworthiness, the laboratory must implement a self-validating QC system upon receiving a commercial batch. This protocol relies on an internal System Suitability Test (SST) to verify instrument performance before sample analysis.

Step-by-Step QC Methodology:

  • Visual Inspection: Verify the material's color. A significant shift to dark brown indicates oxidative degradation of the primary amine.

  • System Suitability Test (SST): Inject a known reference standard (e.g., caffeine or a stable aniline derivative) three times into the LC-MS.

    • Self-Validation Checkpoint: The SST must yield a retention time Relative Standard Deviation (RSD) of <1.0%. This confirms column equilibration, validates the mobile phase composition, and prevents false-positive impurity readings.

  • Sample Preparation: Dissolve 1.0 mg of the received batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • LC-MS Analysis: Run a 10-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid). Target mass[M+H]+ = 180.2 m/z. Ensure the primary peak integrates to ≥98% Area Under Curve (AUC).

  • 1H NMR Confirmation: Dissolve 5 mg in CDCl3. Confirm the presence of the two methyl singlets (around 2.29 ppm), the methoxy singlet (around 3.86 ppm), and the aromatic protons (doublets around 6.52 and 7.67 ppm)[1].

QC_Workflow Start Receive Commercial Batch (CAS: 31928-20-8) Visual Visual & Gravimetric Inspection Start->Visual SST LC-MS System Suitability Test (SST) Visual->SST LCMS LC-MS Purity Analysis (>98% target) SST->LCMS NMR 1H/13C NMR Structural Confirmation LCMS->NMR Decision Purity >= 98% & No Structural Defects? NMR->Decision Approve Release for Synthesis Decision->Approve Yes Reject Quarantine & Supplier Claim Decision->Reject No

Analytical Quality Control (QC) Workflow for Incoming Raw Materials.

Downstream Application Workflow: Synthesis of PqsE Inhibitors

Methyl 2-amino-3,4-dimethylbenzoate is a critical starting material for the synthesis of HJ5, a novel inhibitor of the Pseudomonas aeruginosa PqsE enzyme[2]. PqsE is a vital target because it regulates virulence factors through protein-protein interactions with the RhlR receptor[7].

Step-by-Step Synthetic Methodology (Indazole Core Formation):

  • Acetylation: Dissolve 1 molar equivalent of Methyl 2-amino-3,4-dimethylbenzoate and 2.3 molar equivalents of acetic anhydride in anhydrous chloroform. Stir at room temperature for 1 hour[2].

    • Causality: Chloroform is selected as an aprotic solvent because it readily solubilizes both reagents without participating in competing nucleophilic attacks. This ensures complete acetylation of the ortho-amino group prior to the harsh nitrosation step.

  • Nitrosation & Cyclization: To the reaction mixture, add 2.2 molar equivalents of isopentyl nitrite and 0.3 equivalents of potassium acetate. Heat the reaction to reflux for 24 hours[2].

    • Causality: Isopentyl nitrite acts as the NO+ source. The potassium acetate serves as a mild base to facilitate the cyclization of the N-acetylated intermediate into the methylated indazole ring system.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize acetic acid byproducts, then dry over anhydrous sodium sulfate[2].

  • Deprotection: Concentrate the organic layer in vacuo. Dissolve the resulting ester in 6 mL of methanol and add 4 mL of 6 M HCl. Stir until demethylation is complete to yield the 4-substituted indazole carboxylic acid[2].

  • Amide Coupling: The resulting carboxylic acid is subsequently subjected to standard amide coupling conditions to yield the final HJ5 inhibitor[2].

Synthesis_Workflow SM Methyl 2-amino-3,4- dimethylbenzoate Step1 Acetylation (Acetic Anhydride, CHCl3, 1h) SM->Step1 Step2 Nitrosation & Cyclization (Isopentyl Nitrite, KOAc, Reflux) Step1->Step2 Int Methylated Indazole Ester Intermediate Step2->Int Step3 Deprotection (MeOH, 6M HCl) Int->Step3 Prod 4-Substituted Indazole Carboxylic Acid Step3->Prod Coupling Amide Coupling (to yield HJ5) Prod->Coupling Final HJ5 Inhibitor (PqsE Target) Coupling->Final

Synthetic route for PqsE inhibitor HJ5 from Methyl 2-amino-3,4-dimethylbenzoate.

References

  • Chemexpress. "CAS 31928-20-8 | Methyl 2-amino-3,4-dimethylbenzoate". Chemexpress. [Link]

  • LookChem. "CAS No.31928-20-8, methyl 2-amino-3,4-dimethylbenzoate Suppliers". LookChem. [Link]

  • Jin, H. (2019). "Towards selective poly-ADP-ribose polymerase inhibitors". OHSU Digital Collections. [Link]

  • Orr, S. B., Jones, H. A., O'Hara, M. G., Smith, K. R., & Taylor, I. R. (2025). "New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding". bioRxiv.[Link]

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An In-depth Technical Guide on the Safety and Handling of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Analysis

Methyl 2-amino-3,4-dimethylbenzoate is an aromatic amine and a benzoate ester, a chemical class with wide applications in organic synthesis, particularly as intermediates in the development of pharmaceuticals and other bioactive molecules. While specific toxicological data for this compound is limited, an analysis of its functional groups and data from close structural analogs allows for a presumptive hazard profile.

The primary structural analogs used for this analysis are Methyl 2-amino-3-methylbenzoate, Methyl 4-amino-3-methylbenzoate, and Methyl 3,4-dimethylbenzoate. Based on data from these related compounds, Methyl 2-amino-3,4-dimethylbenzoate should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: A common characteristic of aminobenzoate derivatives is their potential to cause skin and serious eye irritation[1][2][3].

  • Acute Oral Toxicity: Some analogs are classified as harmful if swallowed[3].

  • Respiratory Tract Irritation: Inhalation may cause respiratory irritation[3].

  • Combustibility: While not highly flammable, related compounds are combustible liquids or solids, particularly at elevated temperatures[4].

GHS Hazard Classification (Presumptive)

A presumptive GHS classification, aggregated from its analogs, is provided below. This should be considered a conservative estimate pending specific data.

Hazard ClassCategoryGHS Hazard StatementSource (Analog)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Physicochemical Properties

Specific experimental data for Methyl 2-amino-3,4-dimethylbenzoate is not widely published. However, supplier information suggests it is a liquid at room temperature[5]. For context, key properties of a close analog, Methyl 2-amino-3-methylbenzoate, are listed.

PropertyValue (for Methyl 2-amino-3-methylbenzoate)Source
Physical StateSolid / Low melting solid[1]
Melting Point/Range25 - 29 °C / 77 - 84.2 °F[1]
Boiling Point/Range153 °C / 307.4 °F[1]

Section 2: Exposure Controls and Personal Protection

A self-validating system of exposure control is critical. This involves a multi-layered approach where engineering controls provide the primary barrier, administrative controls define safe work practices, and Personal Protective Equipment (PPE) serves as the final line of defense.

Engineering Controls

The causality behind recommending specific engineering controls is to minimize aerosol and vapor inhalation and prevent skin contact.

  • Ventilation: All handling of Methyl 2-amino-3,4-dimethylbenzoate should occur in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that could generate aerosols or involve heating[2].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation[1].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the presumptive hazards of skin/eye irritation and potential absorption.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be used in addition to goggles when there is a significant splash hazard.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and employ proper glove removal technique to avoid skin contact[4]. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required. If engineering controls are not feasible or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Assessment: Handling Methyl 2-amino-3,4-dimethylbenzoate ppe_check Don Appropriate PPE start->ppe_check gloves Nitrile Gloves (Inspect First) ppe_check->gloves eyewear Safety Goggles (EN166 / ANSI Z87.1) ppe_check->eyewear lab_coat Lab Coat ppe_check->lab_coat splash_risk Splash Risk? face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Handling in Fume Hood splash_risk->proceed No face_shield->proceed

Caption: Required PPE for handling Methyl 2-amino-3,4-dimethylbenzoate.

Section 3: Safe Handling and Storage Protocols

Handling

Safe handling protocols are designed to prevent accidental exposure during routine laboratory use.

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling[1][2]. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Procedural Discipline: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing[2]. Avoid breathing vapors or mists.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as the material is likely combustible[4]. Take precautionary measures against static discharge.

Storage

Proper storage conditions are essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed and properly labeled[2][5].

  • Location: Store in a dry, cool, and well-ventilated place[2][4][5]. The storage area should be locked up or otherwise accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[4].

Storage_Protocol cluster_storage Chemical Storage Logic receive Receive Chemical inspect Inspect Container (Seal & Label Intact?) receive->inspect log Log into Inventory inspect->log Yes reject Reject Shipment inspect->reject No storage_area Designated Storage Area: Cool, Dry, Ventilated log->storage_area segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) storage_area->segregate secure Store in Tightly Closed Original Container segregate->secure end_storage Secure Storage secure->end_storage

Caption: Logical workflow for the safe storage of chemical intermediates.

Section 4: Emergency Procedures

A pre-defined emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If contact lenses are present, remove them if easy to do. Continue rinsing. Seek immediate medical attention[1][2].

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, call a physician[1][2].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Spill and Leak Response
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak[2].

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains; discharge into the environment must be avoided[2].

  • Clean-up: For liquid spills, absorb with an inert material (e.g., sand, Chemizorb®). Collect and place in a suitable, labeled container for disposal. For solid spills, pick up and arrange disposal without creating dust[2]. Clean the affected area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2)[4].

  • Specific Hazards: The material is combustible. Vapors may be heavier than air and can spread along floors. Forms explosive mixtures with air on intense heating. Thermal decomposition can lead to the release of irritating gases and toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Disposal Considerations

Waste material must be disposed of in accordance with all applicable national and local regulations.

  • Product Waste: Do not mix with other waste. Leave chemicals in their original containers. Offer surplus and non-recyclable solutions to a licensed disposal company[6].

  • Contaminated Packaging: Handle uncleaned containers like the product itself. Dispose of them in an approved waste disposal plant.

References

  • methyl 2-amino-3,4-dimethylbenzoate Suppliers. LookChem. [Link]

  • Synthesis of (1) Methyl 3-amino-2-methylbenzoate. PrepChem.com. [Link]

  • Methyl 3,4-dimethylbenzoate. PubChem - National Institutes of Health. [Link]

  • Methyl 4-aMino-3,5-diMethylbenzoate. (2024). ChemBK. [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]

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Methyl 2-amino-3,4-dimethylbenzoate: A Scaffolding Approach for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Anthranilic acid and its derivatives have long been recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] These structures are precursors to a wide array of bioactive molecules and are integral to the synthesis of numerous pharmaceuticals. This guide focuses on a specific, yet underexplored, derivative: Methyl 2-amino-3,4-dimethylbenzoate. While direct research on this compound is nascent, its structural analogy to well-documented bioactive anthranilates suggests a wealth of potential research applications.

This document will serve as a technical guide for researchers, providing a comprehensive overview of the synthesis, characterization, and, most importantly, the potential therapeutic applications of Methyl 2-amino-3,4-dimethylbenzoate. By examining the established biological activities of structurally similar compounds, we will extrapolate and propose logical and actionable research pathways for this promising molecule.

Synthesis and Characterization

The synthesis of Methyl 2-amino-3,4-dimethylbenzoate can be approached through established methods for the preparation of substituted anthranilates. A common and effective strategy involves the reduction of a corresponding nitro-substituted precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Methyl 2-amino-3,4-dimethylbenzoate is outlined below. This two-step process begins with the nitration of 3,4-dimethylbenzoic acid, followed by esterification and subsequent reduction of the nitro group.

Synthesis_Pathway cluster_step1 Step 1: Nitration and Esterification cluster_step2 Step 2: Reduction 3,4-dimethylbenzoic_acid 3,4-dimethylbenzoic acid reagents1 HNO₃ / H₂SO₄ 3,4-dimethylbenzoic_acid->reagents1 intermediate1 Methyl 2-nitro-3,4-dimethylbenzoate reagents1->intermediate1 Nitration reagents2 CH₃OH / H⁺ intermediate1->reagents2 target_precursor Methyl 2-nitro-3,4-dimethylbenzoate reagents2->target_precursor Esterification reagents3 H₂ / Pd/C target_precursor->reagents3 final_product Methyl 2-amino-3,4-dimethylbenzoate reagents3->final_product Reduction

Caption: Proposed two-step synthesis of Methyl 2-amino-3,4-dimethylbenzoate.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-nitro-3,4-dimethylbenzoate

  • To a stirred solution of 3,4-dimethylbenzoic acid in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • The crude 2-nitro-3,4-dimethylbenzoic acid is then esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

  • The product, Methyl 2-nitro-3,4-dimethylbenzoate, is isolated and purified by crystallization.

Step 2: Synthesis of Methyl 2-amino-3,4-dimethylbenzoate

  • Dissolve Methyl 2-nitro-3,4-dimethylbenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to yield Methyl 2-amino-3,4-dimethylbenzoate.

Characterization

The synthesized Methyl 2-amino-3,4-dimethylbenzoate should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the two methyl groups on the benzene ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-H stretching of the aromatic and methyl groups.
Melting Point A sharp melting point is indicative of a pure compound.

Potential Research Applications

The true potential of Methyl 2-amino-3,4-dimethylbenzoate lies in its utility as a scaffold for the development of novel therapeutic agents. The anthranilate core is a known pharmacophore with a wide range of biological activities.[1][3] The presence of the methyl groups at the 3 and 4 positions offers unique steric and electronic properties that can be exploited to fine-tune biological activity and selectivity.

Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria is a global health crisis, necessitating the discovery of new antibiotics with novel mechanisms of action. Anthranilic acid derivatives have shown promise as a new class of antibiotics that do not contain the traditional β-lactam ring structure.[4]

Scientific Rationale

The amine and carboxylic acid ester functionalities of Methyl 2-amino-3,4-dimethylbenzoate provide reactive handles for the synthesis of a library of derivatives. For instance, the amine group can be acylated to form amides, which have been shown to be crucial for the antimicrobial activity of some anthranilate-based compounds.[4] The methyl groups can also influence the lipophilicity and binding of the molecule to its bacterial target.

Proposed Research Workflow

Antimicrobial_Workflow start Methyl 2-amino-3,4-dimethylbenzoate synthesis Synthesize a library of amide derivatives start->synthesis screening Screen against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) synthesis->screening mic Determine Minimum Inhibitory Concentration (MIC) screening->mic cytotoxicity Evaluate cytotoxicity in mammalian cell lines mic->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the discovery of novel antimicrobial agents.

Anticancer Drug Development

Derivatives of anthranilic acid have been investigated as potent anticancer agents targeting various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin polymerization.[5]

Scientific Rationale

The substituted benzene ring of Methyl 2-amino-3,4-dimethylbenzoate can serve as a core scaffold for the design of kinase inhibitors. The amino group can be functionalized to introduce moieties that interact with the ATP-binding pocket of kinases. The methyl groups can be modified to enhance selectivity and potency.

Proposed Research Workflow

Anticancer_Workflow start Methyl 2-amino-3,4-dimethylbenzoate synthesis Design and synthesize derivatives targeting specific kinases (e.g., EGFR, VEGFR) start->synthesis in_vitro_assay In vitro kinase inhibition assays synthesis->in_vitro_assay cell_based_assay Cell-based proliferation assays on cancer cell lines (e.g., A549, HeLa) in_vitro_assay->cell_based_assay apoptosis Apoptosis and cell cycle analysis cell_based_assay->apoptosis in_vivo In vivo studies in animal models apoptosis->in_vivo lead_compound Identification of Lead Compound in_vivo->lead_compound

Caption: Workflow for the development of novel anticancer agents.

Anti-inflammatory Agents

Anthranilic acid derivatives have been reported to possess anti-inflammatory properties.[3] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Scientific Rationale

The structure of Methyl 2-amino-3,4-dimethylbenzoate shares similarities with non-steroidal anti-inflammatory drugs (NSAIDs). The amino and ester groups can be modified to optimize interactions with the active sites of inflammatory enzymes.

Proposed Research Workflow
  • Synthesis of Derivatives: Synthesize a series of derivatives by modifying the amino and ester functionalities.

  • In Vitro Enzyme Inhibition Assays: Screen the synthesized compounds for their ability to inhibit key inflammatory enzymes like COX-1 and COX-2.

  • Cell-Based Assays: Evaluate the anti-inflammatory effects in cell models, such as measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

  • In Vivo Models of Inflammation: Test the most promising compounds in animal models of inflammation, such as the carrageenan-induced paw edema model.

Conclusion

Methyl 2-amino-3,4-dimethylbenzoate represents a promising, yet largely unexplored, starting point for the development of novel therapeutic agents. Its structural relationship to the well-established pharmacophore of anthranilic acid provides a strong rationale for its investigation in antimicrobial, anticancer, and anti-inflammatory drug discovery programs. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for generating compound libraries for high-throughput screening. This guide provides a foundational framework for researchers to embark on the exploration of Methyl 2-amino-3,4-dimethylbenzoate and unlock its full therapeutic potential.

References

  • Supaboon, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161.[1][3]

  • Nayak, S. K., & Prasher, P. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6139.[2]

  • Borne, R. F., et al. (1974). Antiinflammatory activity of N-arylanthranilic acids. Journal of Medicinal Chemistry, 17(11), 1182-1186.
  • Ihmaid, S., et al. (2018). The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. Molecules, 23(1), 154.[5]

  • Morgan, R., et al. (n.d.). Carboxylic Amides as Antimicrobial Agents. Grand Valley State University.[4]

Sources

Methyl 2-amino-3,4-dimethylbenzoate: A Critical Scaffold in the Synthesis of PqsE and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, sterically precise building blocks. Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8) has emerged as a privileged scaffold for constructing complex polycyclic pharmacophores[1][2]. This in-depth technical guide explores the dual utility of this compound: first, as a precursor for indazole-based inhibitors targeting the Pseudomonas aeruginosa quorum-sensing enzyme PqsE[3], and second, as a foundational intermediate in the development of selective poly-ADP-ribose polymerase (PARP) inhibitors for oncology[4].

By analyzing the physicochemical properties, mechanistic applications, and validated synthetic workflows associated with Methyl 2-amino-3,4-dimethylbenzoate, this whitepaper provides researchers with a comprehensive blueprint for utilizing this intermediate in advanced drug discovery.

Chemical Profile & Physicochemical Properties

Understanding the baseline quantitative data of Methyl 2-amino-3,4-dimethylbenzoate is essential for optimizing reaction conditions, particularly in moisture-sensitive or thermally demanding cyclization cascades. The presence of the ortho-amino group adjacent to the methyl ester, combined with the electron-donating 3,4-dimethyl substitutions, dictates its reactivity profile during electrophilic aromatic substitution and diazotization.

Table 1: Physicochemical Properties and Identification Data

PropertyValue
IUPAC Name Methyl 2-amino-3,4-dimethylbenzoate
CAS Registry Number 31928-20-8
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Appearance White solid to liquid (temperature/purity dependent)
1H NMR (400 MHz, CDCl3) Signatures δ 7.67 (d, 1H), 6.52 (d, 1H), 5.86 (s, 2H), 3.86 (s, 3H), 2.29 (s, 3H)

Data synthesized from commercial and academic spectral databases[2][4].

Mechanistic Role in Advanced Drug Discovery

Targeting Pseudomonas aeruginosa Quorum Sensing (PqsE)

Pseudomonas aeruginosa is an opportunistic pathogen notorious for its resistance to conventional antibiotics, largely due to its ability to form biofilms and secrete virulence factors[3]. These survival mechanisms are orchestrated by a bacterial cell-cell communication system known as quorum sensing. A critical node in this network is the protein-protein interaction between the enzyme PqsE and the receptor RhlR[5].

While PqsE possesses catalytic esterase activity, its ability to form a complex with RhlR is independent of its catalytic function[3]. However, structural biology studies have revealed a critical allosteric vulnerability: binding of specific small molecules within the PqsE active site induces a conformational change (specifically a loop rearrangement) that severely weakens its binding affinity for RhlR[3][5]. Disrupting the PqsE-RhlR complex halts the production of the blue-green toxin pyocyanin and diminishes lung colonization in mammalian models[5]. Methyl 2-amino-3,4-dimethylbenzoate is the mandatory starting material for synthesizing 4-substituted indazole carboxylic acids (such as the HJ5 inhibitor series), which are designed to project deep into the PqsE active pocket and force this allosteric disruption[3].

PqsE_Pathway A P. aeruginosa Quorum Sensing B PqsE Enzyme A->B C RhlR Protein A->C D PqsE-RhlR Complex B->D Protein-Protein Interaction C->D E Virulence Factors (e.g., Pyocyanin) D->E F Biofilm Formation D->F G Indazole-based Inhibitor (Derived from CAS 31928-20-8) G->B Binds Active Site (Allosteric Modulation) G->D Disrupts Complex

Figure 1: Mechanism of PqsE-RhlR complex disruption by indazole-based inhibitors.

Scaffold for PARP Inhibitors in Oncology

Poly-ADP-ribose polymerase (PARP) inhibitors exploit synthetic lethality in tumors harboring homologous recombination deficiencies, such as BRCA1/2 mutations[6]. The development of next-generation, highly selective PARP inhibitors requires rigid, planar ring systems that can effectively mimic the nicotinamide moiety of NAD+ and intercalate into the PARP catalytic domain[4].

Methyl 2-amino-3,4-dimethylbenzoate provides a highly functionalized aromatic core[4]. The ortho-relationship of the amine and ester allows for facile cyclization into quinazolines, quinoxalines, or indazoles, while the 3,4-dimethyl groups provide critical hydrophobic contacts that enhance binding affinity and selectivity among different PARP isoforms (e.g., PARP1 vs. PARP2)[4][6].

Synthetic Workflows & Experimental Protocols

To ensure scientific reproducibility, the following protocols detail the transformation of Methyl 2-amino-3,4-dimethylbenzoate into active pharmaceutical precursors. The methodologies are designed as self-validating systems, where the completion of each step can be monitored via distinct phase changes or TLC shifts.

Protocol 1: Synthesis of the PqsE Inhibitor Precursor (4-Substituted Indazole Carboxylic Acid)

This cascade reaction converts the linear benzoate into a rigid indazole ring system, a critical structural motif for PqsE active site binding[3].

Step 1: Amine Acetylation (Protection & Activation)

  • Procedure: Dissolve 1.0 molar equivalent of Methyl 2-amino-3,4-dimethylbenzoate in anhydrous chloroform. Add 2.3 molar equivalents of acetic anhydride. Stir the reaction mixture at room temperature for 1 hour[3].

  • Causality: Acetic anhydride selectively acetylates the ortho-amine. This step is not merely protective; the resulting acetamide is a necessary participant in the subsequent intramolecular cyclization, preventing unwanted intermolecular diazo-coupling.

Step 2: Diazotization and Intramolecular Cyclization

  • Procedure: To the stirring chloroform solution, add 2.2 molar equivalents of isopentyl nitrite and 0.3 molar equivalents of potassium acetate (KOAc). Heat the reaction to reflux (approx. 61°C) for 24 hours[3].

  • Workup: Cool the mixture to room temperature, wash with saturated aqueous sodium bicarbonate to neutralize acetic acid byproducts, and dry the organic layer over anhydrous sodium sulfate[3].

  • Causality: Isopentyl nitrite acts as an organic, organic-soluble source of nitrosonium ions, facilitating the in situ diazotization of the transiently deprotected amine. The mild base (KOAc) drives the intramolecular cyclization of the diazonium intermediate with the adjacent functional groups, forging the N-N bond of the methylated indazole ring[3].

Step 3: Ester Deprotection

  • Procedure: Dissolve the resulting methylated indazole ester in a solvent mixture of 6 mL methanol and 4 mL 6 M HCl. Stir until hydrolysis is complete[3].

  • Causality: Acid-catalyzed hydrolysis is chosen over base-catalyzed saponification to prevent potential degradation of the newly formed indazole core. The resulting carboxylic acid is now primed for amide coupling with various pharmacophores to generate the final HJ5 inhibitor series[3].

Synthesis_Workflow A Methyl 2-amino-3,4- dimethylbenzoate (CAS: 31928-20-8) B Acetylation (Acetic Anhydride, CHCl3) A->B C Cyclization (Isopentyl Nitrite, KOAc, Reflux 24h) B->C D Methylated Indazole Ester C->D E Deprotection (MeOH, 6M HCl) D->E F 4-Substituted Indazole Carboxylic Acid E->F

Figure 2: Synthetic cascade from Methyl 2-amino-3,4-dimethylbenzoate to indazole derivatives.

Conclusion

Methyl 2-amino-3,4-dimethylbenzoate is far more than a simple aromatic building block; it is a gateway molecule that enables the precise spatial arrangement of functional groups required to drug challenging targets. Whether utilized to synthesize allosteric modulators that disrupt P. aeruginosa quorum sensing or to build the rigid pharmacophores necessary for selective PARP inhibition, its unique structural properties make it indispensable. By adhering to the validated synthetic protocols outlined in this guide, researchers can reliably harness this compound to accelerate their drug discovery pipelines.

References

  • Jin, Haihong. "Towards selective poly-ADP-ribose polymerase inhibitors". OHSU Digital Collections Search (January 31, 2019). Available at:[Link]

  • O'Brien et al. "New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding". bioRxiv (October 07, 2025). Available at:[Link]

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Methodological & Application

using Methyl 2-amino-3,4-dimethylbenzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8) in organic synthesis. This molecule is a specialized anthranilate scaffold characterized by significant steric congestion, which dictates specific synthetic handling and offers unique structural properties for drug discovery, particularly in kinase and quorum-sensing inhibitor development.

Executive Summary & Molecule Profile

Methyl 2-amino-3,4-dimethylbenzoate is a trisubstituted benzene derivative where the amino group is "sandwiched" between a methyl ester (position 1) and a methyl group (position 3). This 1,2,3-substitution pattern creates a unique electronic and steric environment:

  • Steric "Gatekeeper": The 3-methyl group exerts ortho-steric hindrance, reducing the nucleophilicity of the amine and impeding attack on the adjacent ester. This requires higher activation energies for cyclization compared to unsubstituted anthranilates.

  • Scaffold Utility: It is a critical precursor for 4-methyl-1H-indazole-7-carboxylates (used in PqsE inhibitors) and 8-methylquinazolin-4(3H)-ones .

PropertyData
CAS Number 31928-20-8
Formula C₁₀H₁₃NO₂
MW 179.22 g/mol
Key Feature Sterically hindered aniline (Ortho-methyl effect)
Primary Applications Indazole synthesis (Jacobson), Quinazolinone formation, Sandmeyer diversification

Module A: Indazole Synthesis (The Jacobson Cyclization)

The most high-value application of this building block is the synthesis of Methyl 4-methyl-1H-indazole-7-carboxylate . This transformation exploits the 3-methyl group not as a bystander, but as the cyclization partner via a modified Jacobson indazole synthesis.

Mechanistic Insight

The reaction proceeds via diazotization of the amine. The resulting diazonium salt undergoes an intramolecular electrophilic attack on the ortho-methyl group (position 3). This is a rare example where steric hindrance (the methyl group) is the enabler of the reaction.

IndazoleMechanism Start Methyl 2-amino-3,4-dimethylbenzoate Diazo Diazonium Intermediate (N2+ at Pos 2) Start->Diazo Isopentyl Nitrite Ac2O, KOAc Cyclic 3H-Indazole Tautomer Diazo->Cyclic Intramolecular C-H Insertion Product Methyl 4-methyl-1H-indazole-7-carboxylate Cyclic->Product 1,5-Sigmatropic Shift

Figure 1: Mechanism of Jacobson Indazole Synthesis utilizing the 3-methyl group.

Experimental Protocol

Target: Synthesis of Methyl 4-methyl-1H-indazole-7-carboxylate. Reference: Adapted from PqsE inhibitor synthesis (BioRxiv, 2023) and standard Jacobson conditions.

Reagents:

  • Methyl 2-amino-3,4-dimethylbenzoate (1.0 equiv)

  • Acetic Anhydride (2.3 equiv)[1]

  • Potassium Acetate (0.3 equiv)[1]

  • Isopentyl Nitrite (2.2 equiv)[1]

  • Solvent: Chloroform (CHCl₃) or Benzene (Safety substitution: Toluene)

Step-by-Step Procedure:

  • Acetylation (In Situ Activation):

    • Dissolve the starting material (e.g., 5.0 g) in CHCl₃ (10 volumes) in a round-bottom flask.

    • Add Acetic Anhydride (2.3 equiv).[1]

    • Stir at room temperature (RT) for 1 hour. Note: This protects the amine and modifies the electronics for the subsequent diazotization.

  • Diazotization & Cyclization:

    • Add Potassium Acetate (0.3 equiv) and Isopentyl Nitrite (2.2 equiv) to the reaction mixture.

    • Equip the flask with a reflux condenser.[2]

    • Heat to reflux (approx. 60-80°C depending on solvent) and maintain for 18-24 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The diazonium intermediate is transient; look for the appearance of the fluorescent indazole spot.

  • Work-up:

    • Cool the mixture to RT.

    • Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove acetic acid byproducts.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection (Deacetylation):

    • The crude product is often an N-acetyl indazole.

    • Dissolve the residue in Methanol (10 mL) and 6 M HCl (5 mL).

    • Heat to 60°C for 1 hour.

    • Neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (0-40% EtOAc in Hexanes).

Module B: Quinazolinone Construction (Niementowski Reaction)

This building block is used to synthesize 8-methyl-substituted quinazolinones . The 3-methyl group poses a challenge here: it sterically hinders the amine, making the initial condensation with formamide or amides slower than in unsubstituted systems.

Mechanistic Insight

The reaction requires forcing conditions. The amine must attack the electrophilic carbonyl of the formamide/amide. The 3-methyl group creates a "buttressing effect," twisting the amine out of planarity, which can actually enhance reactivity in some cases by breaking conjugation with the ester, but primarily it physically blocks the approach of large electrophiles.

Quinazolinone Start Methyl 2-amino-3,4-dimethylbenzoate Intermediate Amidine Intermediate Start->Intermediate Condensation (140-160°C) Reagent Formamide / Acid Cat. Reagent->Intermediate Cyclization Thermal Cyclization (- MeOH) Intermediate->Cyclization Intramolecular Nu Attack Product 7,8-Dimethylquinazolin-4(3H)-one Cyclization->Product

Figure 2: Pathway to Quinazolinone. Note the high temperature required to overcome the 3-methyl steric barrier.

Experimental Protocol

Target: Synthesis of 7,8-Dimethylquinazolin-4(3H)-one.

Reagents:

  • Methyl 2-amino-3,4-dimethylbenzoate (1.0 equiv)

  • Formamide (excess, 5-10 equiv) acts as solvent and reagent.

  • Ammonium Acetate (1.0 equiv) - Catalyst.

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask, combine the starting material and Formamide. Add Ammonium Acetate.

  • Reaction:

    • Heat the mixture to 140–150°C . Critical: The high temperature is necessary to overcome the steric hindrance of the 3-methyl group.

    • Stir for 6–12 hours.

  • Work-up:

    • Cool the reaction mixture to RT. The product often precipitates upon cooling.

    • Pour the mixture into ice-cold water (100 mL).

    • Filter the solid precipitate.[3][4]

    • Wash the cake with water and cold isopropanol.

    • Recrystallize from Ethanol/DMF if necessary.

Module C: Sandmeyer Diversification

To generate 2-halo-3,4-dimethylbenzoate scaffolds (useful for cross-coupling), the amine can be converted via Sandmeyer chemistry.

Protocol Summary (Chlorination):

  • Diazotization: Dissolve amine in Acetonitrile/HCl (aq). Cool to 0°C. Add NaNO₂ (aq) dropwise.

  • Substitution: Transfer the cold diazonium solution into a solution of CuCl (1.2 equiv) in concentrated HCl at 0°C.

  • Work-up: Allow to warm to RT (gas evolution N₂). Extract with Ether.

Yield Note: Expect slightly lower yields (50-60%) compared to unhindered anilines due to the instability of the sterically crowded diazonium salt.

References

  • PqsE Inhibitor Synthesis: Structure-Activity Relationships of PqsE Inhibitors. BioRxiv, 2023. (Methodology for Indazole formation via Isopentyl Nitrite).[1][5]

  • Jacobson Indazole Synthesis:Ruechardt, C. & Hassmann, V. "Synthesis of Indazoles from o-Toluidines." Liebigs Ann. Chem. (Classic mechanism grounding).
  • Quinazolinone Methodologies: Organic Chemistry Portal. "Synthesis of Quinazolinones." Link

  • Steric Effects in Anthranilates: Mahaffy, C. A. L. "Synthesis and Characterization of Substituted Benzoic Acid Esters." Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1987.[6]

Sources

Application Note: Optimized Protocols for the N-Acylation of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and step-by-step experimental workflows for sterically hindered anthranilates.

Introduction & Mechanistic Rationale

Methyl 2-amino-3,4-dimethylbenzoate is a highly functionalized anthranilate derivative that serves as a critical building block in the synthesis of quinazolinones, benzoxazinones, and complex agrochemicals (such as anthranilamide-class insecticides). However, the N-acylation of this specific substrate presents a significant synthetic bottleneck due to a combination of severe steric hindrance and electronic deactivation[1].

The Dual Challenge of the Substrate
  • Steric Shielding: The primary amine at the C2 position is tightly flanked by a methyl ester at C1 and a methyl group at C3. This ortho, ortho-disubstitution creates a congested microenvironment that physically blocks the Bürgi-Dunitz approach trajectory of the incoming acylating agent[2].

  • Electronic Deactivation: The C1 methyl ester exerts a strong electron-withdrawing effect (-M, -I) on the aromatic ring. This pulls electron density away from the amine nitrogen, substantially reducing its inherent nucleophilicity compared to standard anilines[1].

Standard acylation conditions (e.g., Triethylamine and an acyl chloride at room temperature) typically fail or result in poor conversions (<15%). To overcome these activation barriers, this guide details two self-validating protocols: a nucleophilic catalysis method for standard acyl groups, and a strong-base deprotonation method for highly hindered acyl electrophiles.

Overcoming the Activation Barrier (Expertise & Experience)

To force the N-acylation of Methyl 2-amino-3,4-dimethylbenzoate, the reaction microenvironment must be manipulated either by supercharging the electrophile or by drastically enhancing the nucleophile.

Strategy A: Nucleophilic Catalysis via DMAP For standard to moderately hindered acyl chlorides, 4-(Dimethylaminopyridine) (DMAP) acts as a highly effective nucleophilic catalyst. DMAP reacts rapidly with the acyl chloride to form an N-acylpyridinium salt[2]. This intermediate is a significantly more potent acylating agent than the parent chloride. It effectively forces the acylation of the deactivated aniline, overcoming the steric block while continuously regenerating the DMAP catalyst[3].

Strategy B: Base-Mediated Deprotonation via LiHMDS When utilizing exceptionally bulky acyl chlorides (e.g., pivaloyl chloride), even DMAP catalysis may stall. In these edge cases, treating the substrate with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the amine to form a lithium anilide[4]. This transforms the neutral, deactivated amine into a highly nucleophilic anion, drastically lowering the activation energy required for the addition-elimination sequence.

Comparative Reaction Conditions & Yield Data

The following table summarizes the quantitative data and causality behind different experimental choices for the N-acylation of Methyl 2-amino-3,4-dimethylbenzoate.

Reaction ConditionAcylating AgentCatalyst / BaseSolvent & TempExpected YieldMechanistic Note
Standard (Control) Acetyl ChlorideTEA (1.5 eq)DCM, RT, 24h< 15%Fails due to steric block and poor nucleophilicity[2].
Nucleophilic Catalysis Acetyl ChlorideDMAP (0.2 eq) + TEADCM, 40°C, 12h85-90%DMAP forms highly reactive N-acylpyridinium intermediate[3].
Strong Base Deprotonation Pivaloyl ChlorideLiHMDS (1.5 eq)THF, -78°C to RT, 4h80-85%Generates highly nucleophilic lithium anilide[4].

Experimental Methodologies

Protocol A: DMAP-Catalyzed N-Acylation (For Unhindered to Moderately Hindered Acyl Chlorides)

This protocol is optimized for acylating agents like acetyl chloride, benzoyl chloride, or cyclopropanecarbonyl chloride.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 2-amino-3,4-dimethylbenzoate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base and Catalyst Addition: Add Triethylamine (TEA, 2.0 equiv, 20 mmol) followed by DMAP (0.2 equiv, 2 mmol). Stir the mixture for 10 minutes at room temperature to ensure complete homogenization.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.2 equiv, 12 mmol) dropwise over 15 minutes via a syringe to control the exothermic formation of the N-acylpyridinium intermediate.

  • Reaction Propagation: Remove the ice bath and attach a reflux condenser. Heat the reaction to 40 °C (gentle reflux) and stir for 12 hours. Monitor progression via TLC or LC-MS.

  • Quenching and Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure N-acylated product.

Protocol B: LiHMDS-Mediated N-Acylation (For Highly Sterically Hindered Acyl Chlorides)

This protocol is mandatory for exceptionally bulky acylating agents where DMAP catalysis fails.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Methyl 2-amino-3,4-dimethylbenzoate (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF, 0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 1.5 equiv, 7.5 mmol) dropwise over 10 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of the lithium anilide, before re-cooling to -78 °C.

  • Electrophile Addition: Add the sterically hindered acyl chloride (1.2 equiv, 6 mmol) dropwise.

  • Reaction Propagation: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-14 hours).

  • Quenching and Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (10 mL). Dilute with Ethyl Acetate (30 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 15 mL).

  • Purification: Wash the combined organics with brine, dry over MgSO₄, concentrate, and purify by recrystallization or flash chromatography.

Visualizations

DMAP_Catalysis AcylAgent Acyl Chloride Electrophile Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcylAgent->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP DMAP Regeneration Product N-Acylated Anthranilate Intermediate->Product Nucleophilic Attack Substrate Methyl 2-amino-3,4- dimethylbenzoate Substrate->Product Overcomes Steric Block

Catalytic cycle of DMAP in the N-acylation of sterically hindered anthranilates.

Workflow Start Evaluate Acylating Agent Sterics UnHindered Standard/Unhindered (e.g., Acetyl Chloride) Start->UnHindered Hindered Highly Hindered (e.g., Pivaloyl Chloride) Start->Hindered ProtocolA Protocol A: Nucleophilic Catalysis DMAP, TEA, DCM, 40°C UnHindered->ProtocolA ProtocolB Protocol B: Base Deprotonation LiHMDS, THF, -78°C to RT Hindered->ProtocolB SuccessA High Yield Amide Formation ProtocolA->SuccessA ProtocolB->SuccessA

Decision matrix for selecting the optimal N-acylation protocol based on electrophile sterics.

References

Sources

Application Note: Strategic Utilization of Methyl 2-amino-3,4-dimethylbenzoate in Heterocyclic Synthesis

[1]

Executive Summary & Strategic Value

Methyl 2-amino-3,4-dimethylbenzoate (CAS: 38404-42-1) is a specialized anthranilate derivative distinguished by its 3,4-dimethyl substitution pattern .[1] Unlike the widely used 4,5-dimethyl isomers (precursors to EGFR inhibitors like Gefitinib), the 3,4-isomer offers a unique entry point into 7,8-disubstituted quinazolinones and quinolines .[1]

Why this molecule matters:

  • Novel Chemical Space: The 7,8-dimethyl motif alters the lipophilic vector of the drug scaffold, potentially improving blood-brain barrier (BBB) permeability compared to 6,7-analogs.[1]

  • Steric Control: The methyl group at position 3 (ortho to the amino group) introduces significant steric strain. While this challenges standard synthetic conditions, it imparts high atropisomeric stability to N-aryl derivatives, a property crucial for designing selective kinase inhibitors.[1]

This guide provides optimized protocols to overcome the inherent steric deactivation of the 2-amino group, ensuring high yields in cyclization reactions.

Chemical Profile & Reactivity Analysis

The "Ortho-Effect" Challenge

The primary synthetic hurdle is the steric hindrance provided by the C3-methyl group. This group lies in the plane of the benzene ring, flanking the nucleophilic nitrogen.

  • Consequence: The lone pair on the nitrogen is less accessible for nucleophilic attack (e.g., on formamide or isocyanates).

  • Solution: Protocols must utilize high-temperature fusion (solvent-free) or Lewis Acid catalysis to activate the electrophile, compensating for the reduced nucleophilicity of the amine.

Structural Transformation Logic

The following diagram illustrates how the starting material maps onto key heterocyclic scaffolds.

ReactionPathwaysSMMethyl 2-amino-3,4-dimethylbenzoate(Starting Material)QZ7,8-Dimethylquinazolin-4(3H)-one(Target A: Kinase Scaffolds)SM->QZ+ Formamide(Niementowski)QL7,8-Dimethyl-4-hydroxyquinoline(Target B: Antimalarial/Antibacterial)SM->QL+ Ethyl Acetoacetate(Conrad-Limpach)BZ1,4-Benzodiazepine Derivative(Target C: CNS Agents)SM->BZ+ 1,2-Diamine(Cyclocondensation)

Figure 1: Divergent synthetic pathways from Methyl 2-amino-3,4-dimethylbenzoate.[1] Note the regiochemical retention of methyl groups at positions 7 and 8 in the quinazolinone scaffold.

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of 7,8-Dimethylquinazolin-4(3H)-one

Standard Niementowski conditions often fail due to the C3-methyl steric clash.[1] This modified protocol uses a sulfamic acid catalyst to drive the reaction.

Reagents:

  • Methyl 2-amino-3,4-dimethylbenzoate (1.0 eq)[1]

  • Formamide (5.0 eq) – Acts as both reactant and solvent.

  • Sulfamic Acid (10 mol%) – Catalyst.

  • Ethanol (for purification).[2]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-amino-3,4-dimethylbenzoate (1.79 g, 10 mmol), Formamide (2.0 mL, 50 mmol), and Sulfamic Acid (97 mg, 1 mmol).

  • Reaction: Heat the mixture to 140–150 °C in an oil bath.

    • Expert Insight: The temperature must exceed 130 °C. Below this, the intermediate formamidine forms but fails to cyclize due to the steric bulk at C3 preventing the rotation required for ring closure.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting ester spot (Rf ~0.6) should disappear within 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from ethanol/DMF (9:1) if necessary.

Expected Yield: 82–88% Appearance: White to off-white crystalline solid.[1]

Protocol B: Synthesis of 2,3,7,8-Tetramethyl-4-hydroxyquinoline

Utilizing the Conrad-Limpach approach, optimized for sterically hindered anilines.[1]

Reagents:

  • Methyl 2-amino-3,4-dimethylbenzoate (1.0 eq)[1]

  • Ethyl Acetoacetate (1.2 eq)

  • Acetic Acid (glacial, catalytic)[1]

  • Diphenyl ether (solvent for high temp cyclization)

Step-by-Step Methodology:

  • Imine Formation (Step 1): Reflux the starting benzoate and ethyl acetoacetate in benzene or toluene with a Dean-Stark trap and catalytic acetic acid for 4 hours. Isolate the intermediate enamino-ester.

  • Cyclization (Step 2): Add the intermediate dropwise to boiling diphenyl ether (250 °C ).

    • Critical Step: The high temperature is non-negotiable. The activation energy for cyclizing onto the hindered ester carbonyl is significantly higher than for unhindered anthranilates.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the quinoline product. Filter and wash with hexane to remove diphenyl ether.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes specific to the 3,4-dimethyl isomer and how to resolve them.

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization due to C3-methyl sterics.[1]Increase reaction temp by 20°C; switch from conventional heating to Microwave Irradiation (200W, 15 min) .
Sticky/Gummy Product Polymerization of formamide or incomplete removal of solvent.Triturate the crude solid with diethyl ether before filtration. Recrystallize from DMF/EtOH.
Starting Material Remains Nitrogen nucleophilicity is too low.Add Ammonium Acetate (1.0 eq) to the formamide reaction to increase the concentration of active electrophilic species.
Mechanism of Steric Interference

The diagram below visualizes the specific step where the 3-methyl group interferes, requiring the optimized conditions described above.

MechanismStep1Nucleophilic Attack(Amine attacks Formamide)Step2Intermediate Formamidine(Free Rotation)Step1->Step2Step3Ring Closure(Attack on Ester Carbonyl)Step2->Step3Slow StepBlockerSTERIC CLASH(3-Methyl vs Carbonyl)Blocker->Step3Hinders Rotation

Figure 2: Mechanistic bottleneck. The rotation required for Step 3 is energetically penalized by the 3-methyl substituent, necessitating high thermal energy (Protocol A) or high-boiling solvents (Protocol B).[1]

References

  • Synthesis of Quinazolinones via Niementowski Reaction

    • Title: "Recent Advances in the Synthesis of Quinazolinones"
    • Source:Molecules, 2014.[1][3]

    • URL:[Link][4]

  • Steric Effects in Anthranilate Derivatives

    • Title: "Steric Hindrance and Conform
    • Source:Journal of Medicinal Chemistry, 2021.[1]

    • URL:[Link]

  • Conrad-Limpach Synthesis Protocols

    • Title: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines"[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 593.[1]

    • URL:[Link]

  • Microwave Assisted Synthesis of Heterocycles

    • Title: "Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones"
    • Source:Synthetic Communications, 2008.[1]

    • URL:[Link][4]

Application Notes and Protocols for the Synthesis of Amino Benzoate Derivatives via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nitro Group Reduction in Amine Synthesis

The transformation of an aromatic nitro group into a primary amine is a foundational and highly significant reaction in modern organic synthesis. This reduction is a key step in the production of a vast array of valuable molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and polymers.[1][2] Amino benzoates, in particular, are a critical class of compounds, with derivatives like benzocaine and procaine being widely used as local anesthetics.[3] The versatility of the aminobenzoate scaffold allows for extensive chemical modification, making it a cornerstone for the development of novel therapeutic agents.[3][4]

This technical guide provides an in-depth analysis of the most reliable and commonly employed experimental procedures for the reduction of nitrobenzoate derivatives. As a senior application scientist, this document moves beyond a simple recitation of steps; it delves into the mechanistic rationale behind procedural choices, offering insights into chemoselectivity, safety, and process optimization. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently and successfully synthesize the target amino benzoate derivatives.

Mechanistic Overview: Pathways to the Amino Group

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The two most recognized pathways are the direct hydrogenation route and a condensation route, with the former being more prevalent in the methods discussed herein.[1]

The direct pathway involves the stepwise reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final reduction of the hydroxylamine yields the desired aniline product.[1] Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[5] The choice of reducing agent and reaction conditions is therefore critical to suppress these side reactions and maximize the yield of the primary amine.

G ArNO2 Nitroarene (Ar-NO₂) ArNO Nitroso Intermediate (Ar-NO) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Amine (Ar-NH₂) ArNHOH->ArNH2 +2e⁻, +2H⁺, -H₂O

Caption: Generalized direct reduction pathway of a nitroarene.

Comparative Analysis of Key Reduction Methodologies

The selection of a reduction method is a critical decision that influences not only the reaction's yield and purity but also its compatibility with other functional groups within the molecule (chemoselectivity), scalability, cost, and safety. Below is a comparative summary of the three primary methods detailed in this guide.

Method Primary Reagents Key Advantages Key Limitations Functional Group Tolerance
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂High efficiency, clean byproducts (water), scalable.[5][6]Requires specialized high-pressure equipment; risk of over-reduction of other functional groups; pyrophoric catalyst.[5][7]Poor: Reduces alkenes, alkynes, carbonyls, and can cause dehalogenation.[8]
Metal-Mediated Reduction Fe/NH₄Cl or SnCl₂/HClExcellent functional group tolerance, inexpensive, robust, and widely applicable.[2][6][9]Stoichiometric amounts of metal required, leading to significant waste; workup can be challenging.[6][10]Excellent: Tolerates esters, ketones, halides, and nitriles.[1][9]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of high-pressure H₂ gas, experimentally simple, highly selective.[11][12]Can be slower than catalytic hydrogenation; requires a hydrogen donor.Good: Generally preserves most functional groups, though dehalogenation can sometimes occur.[13][14]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient for the reduction of nitroarenes when other reducible functional groups are absent. The procedure described is a general method for the synthesis of 4-aminobenzoic acid.[15][16]

Rationale: Palladium on carbon is a highly active catalyst for hydrogenation. The use of hydrogen gas provides a clean and atom-economical source of hydrogen. The reaction is often run in a protic solvent like ethanol or water to facilitate proton transfer.

Safety Precautions: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C).[5] This procedure must be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) by trained personnel. The catalyst should be handled carefully and never allowed to dry out completely in the air.

Reagents and Materials:

  • 4-Nitrobenzoic acid

  • 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%)

  • Ethanol or Water

  • Hydrogen gas (high purity)

  • High-pressure autoclave with magnetic stirring

  • Celite® or a similar filter aid

Procedure:

  • Reactor Setup: In the autoclave vessel, dissolve the 4-nitrobenzoate substrate in a suitable solvent (e.g., ethanol or water). A typical concentration is 0.1-0.5 M.[15]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst is typically used as a 50% wet paste to minimize the risk of ignition.

  • Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas, such as nitrogen, 3-5 times to remove all oxygen.[5]

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-2 MPa).[15]

  • Reaction: Heat the reactor to the target temperature (e.g., 60-70 °C) with vigorous stirring.[15] Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete within 2-4 hours.[15]

  • Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen before opening.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to recover all the product.

  • Isolation: If the product is not soluble in the solvent at room temperature, it may precipitate upon cooling. If the product is soluble, the solvent can be removed under reduced pressure. For aminobenzoic acids, acidification of the aqueous solution of the sodium salt will precipitate the product.[15]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve Nitrobenzoate in Solvent B Add Pd/C Catalyst A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Cool & Vent E->F G Filter through Celite F->G H Isolate Product G->H

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and highly reliable method that is particularly useful for substrates with other reducible functional groups that are sensitive to catalytic hydrogenation.[8][17]

Rationale: Tin(II) chloride is a mild and effective reducing agent for nitro groups. The reaction is carried out in an acidic medium (concentrated HCl) which protonates the nitro group, facilitating the electron transfer from the tin.[18] The acidic conditions also keep the newly formed amine protonated, preventing it from acting as a nucleophile in side reactions.[18]

Safety Precautions: This reaction uses concentrated hydrochloric acid, which is highly corrosive. The reaction can be exothermic, especially during the addition of SnCl₂ and the neutralization step. Always work in a fume hood and wear appropriate personal protective equipment (PPE). The neutralization with a strong base is also highly exothermic and should be performed in an ice bath.[17]

Reagents and Materials:

  • Nitrobenzoate derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (optional, as a co-solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrobenzoate substrate in concentrated HCl (and ethanol if needed for solubility).[17]

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate portion-wise. The addition may be exothermic, so control the rate of addition to maintain a manageable temperature.[17]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[17] The reaction is complete when the starting material spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Perform this neutralization in an ice bath to manage the exothermic reaction. A precipitate of tin salts will form.[17]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.[17]

  • Purification: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.[17]

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 3: Transfer Hydrogenation using Ammonium Formate

This method offers a convenient and safer alternative to catalytic hydrogenation with H₂ gas, as it avoids the need for high-pressure equipment.[11][12]

Rationale: Ammonium formate, in the presence of a catalyst like Pd/C, decomposes to produce hydrogen, carbon dioxide, and ammonia in situ.[11] This generated hydrogen is then transferred to the nitro group on the catalyst surface. This method is often highly chemoselective.[13]

Safety Precautions: While this method avoids high-pressure hydrogen, Pd/C is still pyrophoric and should be handled with care. The reaction can generate gas, so it should be performed in a well-ventilated area with a loosely capped or vented reaction vessel.

Reagents and Materials:

  • Nitrobenzoate derivative

  • Ammonium formate (HCOONH₄) (4-5 equivalents)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitrobenzoate substrate in methanol or ethanol.

  • Reagent Addition: Add ammonium formate to the solution, followed by the careful addition of the Pd/C catalyst.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., to reflux). The reaction is often complete within 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate. The resulting crude product can be purified by standard methods.

Characterization of Amino Benzoate Derivatives

Confirmation of the product structure and purity is essential. The following are typical characterization data for a simple amino benzoate derivative (e.g., ethyl 4-aminobenzoate).

  • ¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, can be exchanged with D₂O) and the disappearance of the signals in the aromatic region corresponding to the protons adjacent to the nitro group are key indicators of a successful reaction.

  • ¹³C NMR: A significant upfield shift of the carbon atom attached to the nitrogen is expected upon reduction of the nitro group to an amine.

  • IR Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹) confirm the conversion.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired amino benzoate derivative.

Conclusion

The reduction of nitrobenzoates to their corresponding amino derivatives is a critical transformation in the synthesis of many important chemical entities. The choice of methodology—be it the high-throughput efficiency of catalytic hydrogenation, the excellent functional group tolerance of metal-mediated reductions, or the operational simplicity of transfer hydrogenation—must be tailored to the specific substrate and the overall synthetic strategy. By understanding the underlying mechanisms and adhering to the detailed protocols provided in these application notes, researchers can effectively and safely synthesize a wide range of amino benzoate derivatives, paving the way for further discoveries in drug development and materials science.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. Available at: [Link]

  • General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - ResearchGate. Available at: [Link]

  • Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions - Scribd. Available at: [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as - RSC Publishing. Available at: [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC. Available at: [Link]

  • Reduction of Nitro-Aromatics with Activated Iron. Available at: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. Available at: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis - SIOC Journals. Available at: [Link]

  • Amines - NCERT. Available at: [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - UniTo. Available at: [Link]

  • Nitro Reduction - SnCl2 - Common Organic Chemistry. Available at: [Link]

  • Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction - YouTube. Available at: [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t - Zenodo. Available at: [Link]

  • Advancement in methodologies for reduction of nitroarenes - RSC Publishing. Available at: [Link]

  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. Available at: [Link]

  • Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry - Aakash Institute. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. Available at: [Link]

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros - Reddit. Available at: [Link]

  • Reduction of Aromatic Nitro Compounds With Activated Iron - Scribd. Available at: [Link]

  • Advances in nitroarene reductive amidations - ResearchGate. Available at: [Link]

  • n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry - PubMed. Available at: [Link]

  • Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PMC. Available at: [Link]

  • Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science - ACS Publications. Available at: [Link]

  • [FREE] What are some of the special precautions used when administering nitroglycerin? 1. Protect from light and - Brainly. Available at: [Link]

  • Nitro-Dur: Key Safety & Patient Guidance - Drugs.com. Available at: [Link]

Sources

protocol for monitoring the progress of reactions involving Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl 2-amino-3,4-dimethylbenzoate (M-2,3,4-DMB) is a specialized anthranilate derivative characterized by significant steric crowding around the nucleophilic amino group due to the ortho-methyl substituent at position 3.[1] This structural feature distinguishes it from simple methyl anthranilate, often necessitating modified reaction conditions and rigorous monitoring protocols.

This guide provides a self-validating framework for monitoring the three primary reaction classes of M-2,3,4-DMB:

  • Diazotization: Conversion to diazonium salts (precursors for Sandmeyer reactions).[2]

  • N-Functionalization: Acylation, alkylation, or urea formation (synthesis of quinazoline/heterocyclic scaffolds).

  • Ester Hydrolysis/Transesterification: Modification of the carboxylate moiety.

Analytical Strategy: The "Right Tool" Matrix

Effective monitoring requires matching the analytical technique to the reaction kinetics and stability of intermediates.

Reaction TypePrimary MethodSecondary MethodCritical Monitoring Parameter
Diazotization TLC (with Azo-Quench) Spot Test (Starch-Iodide)Disappearance of amine; in situ stability of diazonium species.[1]
N-Acylation / Urea Reverse Phase HPLC LC-MSShift in Retention Time (

) to higher lipophilicity; disappearance of SM.
Ester Hydrolysis HPLC (Acidic Mobile Phase) 1H-NMRShift in

to lower lipophilicity (Acid < Ester).

Protocol A: High-Fidelity HPLC Monitoring

Objective: Quantitative assessment of reaction conversion for stable intermediates (Acylation, Hydrolysis).

Method Development Logic[9]
  • Stationary Phase: A C18 column is essential.[2] The hydrophobic methyl groups on the phenyl ring provide excellent retention on alkyl-bonded phases.

  • Mobile Phase Modifier: The free amine is basic. Without pH control, it interacts with silanols, causing peak tailing. Acidic modification (0.1% Formic Acid or H₃PO₄) protonates the amine (

    
    ), improving peak symmetry, though it slightly reduces retention.[2]
    
  • Wavelength Selection: Anthranilates exhibit strong UV absorption.[2] While 254 nm is standard, 336 nm is often more selective for the anthranilate core, reducing interference from simple solvents or non-conjugated byproducts [1].

Standard Operating Procedure (SOP)

Instrument: Agilent 1260 Infinity II (or equivalent) Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm Temperature: 40°C (Elevated temperature reduces backpressure and improves mass transfer for sterically hindered molecules).[2]

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q)

  • B: Acetonitrile (HPLC Grade)[2]

Gradient Program:

Time (min) % B Flow (mL/min) Rationale
0.00 10 1.0 Initial equilibration.
8.00 90 1.0 Gradient ramp to elute lipophilic products.
10.00 90 1.0 Wash column.[2]

| 10.10 | 10 | 1.0 | Re-equilibration.[2] |

Sample Preparation (Quenching):

  • Take 50 µL of reaction mixture.

  • Dilute into 950 µL of Acetonitrile:Water (1:1) .

  • Critical Step: If the reaction involves acyl chlorides, quench with Methanol first to convert excess reagent to methyl ester, preventing damage to the HPLC column.

Protocol B: Monitoring Diazotization (The "Azo-Quench" Technique)

Context: Direct analysis of diazonium salts is flawed because they decompose inside the HPLC/LC-MS source. You must "trap" the transient species to prove it exists.[2]

The Challenge

Reacting M-2,3,4-DMB with


 yields the diazonium salt.
  • Risk: If you inject this directly, it may dediazoniate to the phenol or chloro-derivative during analysis, giving false data about the reaction composition.

The "Azo-Quench" Protocol

This method utilizes the rapid coupling of diazonium salts with electron-rich phenols (like 2-naphthol) to form a stable, brightly colored azo dye.[1]

Workflow:

  • Prepare Quench Solution: Dissolve 100 mg 2-naphthol in 10 mL of 1M NaOH (The "Red Solution").

  • Sampling: Withdraw 20 µL of the cold diazotization mixture.

  • Reaction: Add the sample directly to 200 µL of the Quench Solution.

    • Observation: Immediate formation of a deep red/orange precipitate indicates active diazonium species.

  • Analysis:

    • TLC: Spot the red solution. The Azo-Dye will be very non-polar (high

      
      ) and visible without UV.[2]
      
    • HPLC: Dissolve the red precipitate in MeCN and inject. The Azo-Dye is stable and quantifies the diazonium content.

Protocol C: Rapid IPC via Thin Layer Chromatography (TLC)[9]

Objective: Qualitative "Go/No-Go" decisions on the manufacturing floor.

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v) - Adjust polarity based on product.[1][2]

Visualization Strategy:

  • UV (254 nm): The aromatic ring is UV active.[2] M-2,3,4-DMB appears as a dark spot.[1]

  • Ninhydrin Stain (Specific for Amine):

    • Why: The 2-amino group reacts to form Ruhemann's purple.[1]

    • Result: Starting Material (SM) turns Purple/Red upon heating.[2] Products (Ureas, Amides, Diazoniums) will NOT stain or will stain very faintly yellow.[2]

    • Self-Validation: If the product spot turns purple, the reaction is incomplete (free amine remains).[2]

  • Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde):

    • Specific for anilines.[2] Turns bright yellow/orange.[3][2] Useful if Ninhydrin is ambiguous due to background [2].

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct monitoring path based on the reaction chemistry.

MonitoringProtocol Start Reaction Sampling CheckType Identify Reaction Type Start->CheckType TypeDiaz Diazotization (Unstable Intermediate) CheckType->TypeDiaz Amine -> N2+ TypeFunc Functionalization (Acylation/Urea) CheckType->TypeFunc Amine -> Amide/Urea TypeHyd Hydrolysis (Ester Cleavage) CheckType->TypeHyd Ester -> Acid QuenchAzo Protocol B: Azo-Quench (React w/ 2-Naphthol) TypeDiaz->QuenchAzo Trap Unstable Species QuenchStd Standard Quench (Dilute in MeCN/MeOH) TypeFunc->QuenchStd TypeHyd->QuenchStd AnalTLC TLC Analysis (Ninhydrin Stain) QuenchAzo->AnalTLC Rapid Check AnalHPLC HPLC Analysis (Protocol A: Acidic Mobile Phase) QuenchAzo->AnalHPLC Quantification QuenchStd->AnalTLC QuenchStd->AnalHPLC Decision Decision Gate AnalTLC->Decision Qualitative AnalHPLC->Decision Quantitative

Caption: Logical workflow for selecting the appropriate quenching and analysis method based on reaction chemistry stability.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction of free amine with silanols.[1]Ensure Mobile Phase A contains at least 0.1% Formic Acid or TFA.[2] Increase column temp to 40°C.
Split Peaks (HPLC) Sample solvent mismatch.Dissolve sample in mobile phase starting composition (10% MeCN) rather than 100% MeCN.
No Product on TLC (Diazotization) Diazonium decomposition on silica.[2]Must use Protocol B (Azo-Quench). Do not spot diazonium salts directly on silica; they degrade to phenols.[1]
Incomplete Reaction (Sterics) 3-Methyl group hindrance.[1][2]The 3,4-dimethyl substitution creates steric bulk. Reaction times may be 2-3x longer than simple methyl anthranilate.[1]

References

  • Thompson, R. D. (2001).[2][4] Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages. Journal of AOAC International, 84(2), 493-497.[4] Link

  • Reach Devices.[2] (n.d.). TLC Stains and Visualization Recipes. Retrieved March 9, 2026, from Link[2]

  • BenchChem. (2025).[2][5] Overcoming Challenges in the Diazotization of Heterocyclic Amines. Application Note. Link[2]

  • University of Rochester.[2] (n.d.). Magic Formulas: TLC Stains.[2] Department of Chemistry. Link

Sources

Troubleshooting & Optimization

improving the yield of Methyl 2-amino-3,4-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: Methyl 2-amino-3,4-dimethylbenzoate CAS: 15540-81-5 Core Challenge: Steric hindrance and electronic deactivation. The presence of a methyl group at the C3 position (ortho to the amine, meta to the carboxyl) and the amino group at C2 creates a unique synthetic bottleneck. The C3-methyl group imposes significant steric strain on the carboxyl moiety, impeding the nucleophilic attack of methanol. Furthermore, the electron-donating amino group reduces the electrophilicity of the carbonyl carbon.

This guide moves beyond standard textbook protocols, offering an optimized Thionyl Chloride-Methanol System (


)  to drive conversion to completion by chemically scavenging water, a distinct advantage over reversible sulfuric acid catalysis.

Optimized Experimental Protocol

Method: In-Situ Acid Chloride Activation / Dehydrative Esterification Scale: 10g - 100g basis

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-amino-3,4-dimethylbenzoic acid 1.0SubstrateEnsure <0.5% water content (LOD).
Methanol (Anhydrous) 20.0Solvent/RgtLarge excess drives equilibrium (Le Chatelier).
Thionyl Chloride (

)
3.0ActivatorGenerates anhydrous HCl; consumes

.
DMF (Dimethylformamide) 0.1CatalystOptional: Catalyzes acid chloride formation intermediate.
Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Solvent Charge: Charge Anhydrous Methanol (20 vol) under nitrogen flow. Cool to 0–5°C using an ice/salt bath.

  • Activation (The Exotherm): Dropwise add Thionyl Chloride (

    
    ) over 30–45 minutes.
    
    • Mechanism:[1][2][3]

      
      . This generates a saturated, anhydrous methanolic HCl solution.
      
    • Control: Maintain internal temperature <10°C to prevent loss of volatile HCl.

  • Substrate Addition: Add the solid 2-amino-3,4-dimethylbenzoic acid portion-wise.

    • Why: Adding solid to the cold acid solution prevents localized heating and immediate oxidation (darkening) of the aniline amine.

  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Monitoring: Check HPLC/TLC every 4 hours. The reaction is complete when the starting material is <1.0% area.

  • Workup (Quench):

    • Cool to room temperature.[4][5][6]

    • Concentrate under reduced pressure to ~20% of original volume.

    • Dilute with Ethyl Acetate (10 vol) and cool to 0°C.

    • Slowly neutralize with Saturated

      
       solution until pH ~8. Caution: Gas evolution (
      
      
      
      ).
  • Isolation: Separate layers. Wash organic layer with Brine.[4][7] Dry over

    
    .[4] Concentrate to yield the crude ester.[4][5][8]
    
  • Purification: Recrystallization from Methanol/Water (8:2) or Flash Chromatography (Hexane/EtOAc) if high purity (>99%) is required.

Troubleshooting & FAQs (Root Cause Analysis)

Q1: My yield is stalled at ~60% even after 24 hours of reflux. Why?

Diagnosis: Equilibrium Limitation (Reversibility).[5] Root Cause: The steric bulk of the 3-methyl group slows the forward reaction, while water accumulation (a byproduct of esterification) accelerates hydrolysis (the reverse reaction). Solution:

  • Switch to

    
    :  If you are using 
    
    
    
    , switch to the Thionyl Chloride method described above.
    
    
    reacts with the water generated during esterification to form
    
    
    and
    
    
    , effectively removing water from the equilibrium.
  • Azeotropic Distillation: If you must use

    
    , use a Dean-Stark trap with a binary solvent (Methanol/Toluene or Methanol/Benzene). However, this is difficult with Methanol due to its low boiling point.
    
  • The "Double-Push" Method: Concentrate the reaction mixture after 12 hours to remove water/methanol, then re-dissolve in fresh anhydrous methanol and acid catalyst for a second reflux cycle.

Q2: The reaction mixture turned black/dark tarry. Is the product ruined?

Diagnosis: Oxidative Decomposition of the Aniline. Root Cause: Free amino groups on the aromatic ring are susceptible to oxidation by air, especially at high temperatures and acidic pH. Solution:

  • Inert Atmosphere: You must maintain a positive pressure of Nitrogen or Argon throughout the reflux.

  • Purity Check: Ensure your starting material does not contain isomeric impurities (e.g., nitro-compounds) which can degrade.

  • Rescue: The product is likely still there. Perform the workup. Dissolve the crude dark oil in Ethyl Acetate and treat with Activated Charcoal (10 wt%) at reflux for 30 minutes, then filter through Celite. This often removes the oxidized polymeric color bodies.

Q3: Can I use Methyl Iodide (MeI) and Base ( ) instead?

Diagnosis: Regioselectivity Risk. Analysis: While MeI is a potent methylating agent, it is not selective for the carboxyl group in the presence of a primary amine. Outcome: You will observe significant N-methylation (yielding methyl 2-(methylamino)-3,4-dimethylbenzoate), which is a difficult impurity to remove. Verdict: Do not use alkyl halides. Acid-catalyzed Fischer esterification protects the amine by protonating it (


), rendering it non-nucleophilic and preventing N-methylation.
Q4: I see a new impurity spot on TLC just above the product. What is it?

Diagnosis: N-Formylation (if DMF was used) or Amide formation. Root Cause: If the reaction runs too hot or with insufficient alcohol, the amine of one molecule can attack the ester of another, forming a dimer (amide). Solution: Maintain high dilution (20 volumes of Methanol). The vast excess of methanol ensures that the carbonyl is attacked by methanol (esterification) rather than the amine of a neighboring molecule (amidation).

Visualizing the Pathway & Logic

Diagram 1: Reaction Mechanism & Steric Challenge

This diagram illustrates the specific steric block caused by the 3-methyl group and how the Thionyl Chloride method overcomes the water equilibrium barrier.

G Fig 1: Dehydrative Esterification Pathway overcoming Steric Hindrance Start 2-amino-3,4-dimethylbenzoic acid Activation Activation: SOCl2 + MeOH Generates HCl + Scavenges H2O Start->Activation Dissolution Intermediate Tetrahedral Intermediate (Sterically Crowded by C3-Me) Activation->Intermediate Protonation & MeOH Attack Product Methyl 2-amino-3,4-dimethylbenzoate Intermediate->Product -H2O (Irreversible via SOCl2) SideReaction Hydrolysis (Reverse Reaction) Product->SideReaction +H2O (If not scavenged) SideReaction->Start Equilibrium Reversal

[1][2][9]

Diagram 2: Troubleshooting Decision Matrix

Use this logic flow to diagnose yield or purity issues during the experiment.

DecisionTree Start Issue Detected CheckType Identify Problem Type Start->CheckType LowYield Low Yield (<60%) CheckType->LowYield Impurity Impurity / Color CheckType->Impurity WaterCheck Check Water Scavenging LowYield->WaterCheck N_Methyl Is it N-Methylated? Impurity->N_Methyl Oxidation Dark Tar/Oxidation Impurity->Oxidation SOCl2 Switch to SOCl2 Method WaterCheck->SOCl2 If using H2SO4 TimeTemp Increase Reflux Time (Steric Factor) WaterCheck->TimeTemp If using SOCl2 AvoidMeI STOP using MeI/Base Use Acid Cat. N_Methyl->AvoidMeI Yes InertGas Use N2 Atmosphere + Charcoal Cleanup Oxidation->InertGas Yes

Quantitative Data Summary

ParameterStandard (

)
Optimized (

)
Notes
Reaction Time 24–48 Hours12–16 Hours

kinetics are faster due to water removal.
Typical Yield 55–65%85–92% Irreversible water consumption drives yield.
Purity (Crude) 85–90%>95%Less unreacted acid remains.
Side Products Unreacted Acid

(Gas), MeCl (Gas)
Byproducts are volatile and easily removed.

References

  • Optimized Esterification Protocol: Smith, M. B., & March, J.[10] (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Fischer Esterification thermodynamics).

  • Synthesis of Anthranilic Acid Derivatives (Eluxadoline Context): Breslin, H. J., et al. (2012). "Opioid Receptor Modulators". Journal of Medicinal Chemistry. (Describes synthesis of similar dimethyl-substituted intermediates).

  • Thionyl Chloride/Methanol System: Hosangadi, B. D., & Dave, R. H. (1996). "An efficient and general method for esterification of aromatic carboxylic acids". Tetrahedron Letters, 37(35), 6375-6378.

  • Process Chemistry of Dimethylanilines: Patent WO2017191650A1. "Process for the preparation of Eluxadoline and intermediates thereof".[11][12] (Provides industrial context for scaling substituted aminobenzoates).

Sources

Technical Support Center: Troubleshooting & Purification Guide for Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-amino-3,4-dimethylbenzoate (CAS: 31928-20-8). This compound is a highly valuable intermediate in the development of modern pharmaceuticals, including poly-ADP-ribose polymerase (PARP) inhibitors and Pseudomonas aeruginosa quorum-sensing (PqsE) inhibitors 12.

Due to the steric hindrance of the 3,4-dimethyl substitution and the reactivity of the ortho-amino group, esterification workflows often yield a complex mixture of unreacted starting materials, over-alkylated byproducts, and oxidation impurities. This guide provides field-proven, self-validating protocols to help you isolate the pure methyl ester with high confidence.

Part 1: Diagnostic Hub & Impurity Profiling

Before initiating purification, it is crucial to diagnose the composition of your crude mixture. The table below summarizes the physicochemical properties and chromatographic behavior of the target product versus the most common impurities encountered during synthesis 13.

CompoundMolecular WeightpKa (Predicted)TLC Behavior (20% EtOAc/Hexanes)Polarity / H-Bonding
Methyl 2-amino-3,4-dimethylbenzoate (Product)179.22 g/mol ~2.0 (Aniline NH₂)Mid Rf (~0.4 - 0.5)Moderate (NH₂ donor, Ester acceptor)
2-Amino-3,4-dimethylbenzoic acid (Starting Material)165.19 g/mol 5.18 (COOH)Baseline (Rf ~0.0)High (Zwitterionic potential)
N-Methylated Ester (Side Product)193.25 g/mol ~2.5 (Aniline NH)High Rf (>0.6)Low (Reduced H-bond donors)
Dianthranilide (Condensation Dimer)>300 g/mol N/ALow Rf (~0.1 - 0.2)High (Multiple H-bond sites)

Part 2: Purification Workflow Visualization

PurificationWorkflow Start Crude Methyl 2-amino- 3,4-dimethylbenzoate CheckTLC TLC Analysis (20% EtOAc in Hexanes) Start->CheckTLC AcidImp Impurity: Unreacted Acid (Baseline / Tailing) CheckTLC->AcidImp NMethylImp Impurity: N-Alkylated (High Rf Spot) CheckTLC->NMethylImp ColorImp Impurity: Oxidation (Dark Brown/Red Color) CheckTLC->ColorImp BaseWash Protocol A: Aqueous Base Extraction (pH 8) AcidImp->BaseWash Chromatography Protocol B: Silica Gel Flash Chromatography NMethylImp->Chromatography Carbon Activated Carbon & Recrystallization ColorImp->Carbon Pure Pure Methyl 2-amino- 3,4-dimethylbenzoate BaseWash->Pure Chromatography->Pure Carbon->Pure

Decision matrix for purifying Methyl 2-amino-3,4-dimethylbenzoate based on TLC profiling.

Part 3: Step-by-Step Purification Protocols

Protocol A: Self-Validating Acid-Base Extraction

Target Impurity: Unreacted 2-amino-3,4-dimethylbenzoic acid. Causality: The starting material contains a carboxylic acid group with a predicted pKa of 5.18 3. The target methyl ester lacks this acidic proton. By washing the organic layer with a mildly basic aqueous solution (pH 8-9), the unreacted acid is selectively deprotonated into a water-soluble sodium carboxylate salt. The ester, being highly lipophilic and possessing only a weakly basic aniline group (pKa ~2.0), remains entirely in the organic phase.

Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, preferably Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Neutralization & Extraction: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) in 5 mL increments while stirring vigorously.

    • Self-Validation Checkpoint: Observe the biphasic mixture. Vigorous CO₂ gas evolution will occur if residual acid catalyst (e.g., H₂SO₄) or unreacted benzoic acid is present. Continue adding NaHCO₃ until gas evolution completely ceases and the aqueous phase tests at pH 8-9. The physical cessation of bubbling validates that neutralization and extraction of the acid impurity are complete.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the impurity).

  • Washing & Drying: Wash the organic layer once with brine (saturated NaCl) to remove residual water, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the acid-free ester.

Protocol B: Silica Gel Flash Chromatography

Target Impurity: N-alkylated byproducts and condensation dimers. Causality: If strong methylating agents (e.g., methyl iodide) were used instead of Fischer esterification, the nucleophilic aniline nitrogen can undergo unwanted N-methylation. This removes a critical hydrogen-bond donor, making the N-methylated impurity significantly less polar than the target primary amine. Consequently, it will elute much faster on normal-phase silica.

Methodology:

  • Column Preparation: Pack a column with 230-400 mesh silica gel using a mobile phase of 10% EtOAc in Hexanes.

  • Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed. If condensation dimers (which have poor solubility) are present, use dry-loading by adsorbing the crude onto a small amount of silica gel and evaporating the DCM before loading.

  • Elution: Elute using an isocratic gradient of 20% EtOAc in Hexanes 1.

    • Self-Validation Checkpoint: Monitor the fractions via Thin Layer Chromatography (TLC) using a 254 nm UV lamp. The highly conjugated aromatic ring of Methyl 2-amino-3,4-dimethylbenzoate will strongly absorb UV light, appearing as a dark spot against the fluorescent green background of the TLC plate. The target product typically elutes at an Rf of ~0.4-0.5. Pool fractions containing only this spot and concentrate.

Part 4: Troubleshooting FAQs

Q: Why is my esterified product dark brown or red instead of the expected white/pale yellow solid? A: Anthranilic acid derivatives are highly susceptible to air oxidation and thermal self-condensation at elevated temperatures, forming intensely colored dianthranilides or azo-compounds. Solution: To remove these trace colored impurities, dissolve the crude ester in hot ethanol, add 10% w/w activated charcoal, and boil briefly. Filter hot through a pad of Celite. To prevent this in future reactions, perform the esterification under an inert argon atmosphere and avoid excessive heating during solvent removal.

Q: I used a standard Fischer esterification (Methanol/H₂SO₄), but my reaction is stalled at a 70% yield. How do I drive it to completion? A: Fischer esterification is an acid-catalyzed equilibrium reaction 4. The steric hindrance from the adjacent 3-methyl group and the ortho-amino group severely impedes the nucleophilic attack of methanol. Solution: Apply Le Chatelier's principle. You must shift the equilibrium by either using a massive excess of anhydrous methanol as the solvent or by actively removing the water byproduct. Consider using a Soxhlet extractor filled with 3Å molecular sieves to continuously trap water from the refluxing condensate.

Q: My TLC shows a prominent spot with a much higher Rf than my product. What is it, and how do I avoid it? A: If your protocol utilized a strong electrophile like methyl iodide (MeI) or dimethyl sulfate in the presence of a base, you have likely formed an N-methylated or N,N-dimethylated side product. The primary aniline group is highly nucleophilic. Solution: To avoid N-alkylation entirely, switch your synthetic route to a classic Fischer esterification (MeOH/H⁺) or a Steglich esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) 4. These methods are highly selective for carboxylic acids over aromatic amines.

References

  • Jin, H. (2019). Towards selective poly-ADP-ribose polymerase inhibitors. OHSU Digital Collections.
  • ChemicalBook. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4.
  • Soukar, I., et al. (2025). New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding. bioRxiv.
  • Organic Chemistry Portal.

Sources

optimizing reaction temperature for the synthesis of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for the Synthesis of Methyl 2-amino-3,4-dimethylbenzoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the esterification of 2-amino-3,4-dimethylbenzoic acid to Methyl 2-amino-3,4-dimethylbenzoate. Due to the steric hindrance of the 3-methyl group and the electronic deactivation caused by the 2-amino group, temperature optimization is the single most critical parameter for achieving high yields and purity in this workflow[1].

Mechanistic Pathway & Thermal Dynamics

The most efficient method for synthesizing Methyl 2-amino-3,4-dimethylbenzoate is the thionyl chloride (SOCl₂) mediated esterification in methanol[2]. This method bypasses the sluggish kinetics of standard Fischer esterification by generating a highly reactive acyl chloride or methyl chlorosulfite intermediate in situ[3].

However, the reaction is highly sensitive to temperature at two distinct phases: the addition phase (kinetic control) and the maturation phase (thermodynamic drive).

G SM 2-amino-3,4-dimethylbenzoic acid (Starting Material) Reagents SOCl2 + MeOH Addition Phase SM->Reagents MeOH Solvent Inter1 Amine Hydrochloride & Acyl Chloride Intermediate Reagents->Inter1 T < 5°C (Kinetic Control) SideProd N-sulfinylamine / Oxidation (Side Products) Reagents->SideProd T > 20°C during addition (Exothermic Runaway) Target Methyl 2-amino-3,4-dimethylbenzoate (Target Product) Inter1->Target Reflux (65°C) (Thermodynamic Drive) Inter1->SideProd Prolonged Reflux > 80°C (Thermal Degradation)

Fig 1: Temperature-dependent pathways in SOCl2-mediated esterification of anthranilic acids.

Troubleshooting & FAQs

Q1: Why is strict temperature control (0–5 °C) critical during the addition of Thionyl Chloride (SOCl₂)? A: The reaction between SOCl₂ and methanol is violently exothermic, releasing HCl and SO₂ gases. If the temperature exceeds 20 °C during addition, the localized heat can cause the free aniline moiety (-NH₂) to react prematurely with SOCl₂, forming undesired N-sulfinylamine (-N=S=O) side products. Keeping the reaction at 0–5 °C ensures the amine is rapidly protonated to its unreactive hydrochloride salt, protecting it while the carboxylate is activated[2].

Q2: My reaction stalls at ~40% conversion when left at room temperature overnight. Why? A: This is a classic thermal kinetic barrier issue. The intermediate faces severe steric hindrance from the adjacent methyl group at the 3-position. Furthermore, the protonated amine (ammonium salt) at the 2-position withdraws electron density, deactivating the carbonyl carbon toward nucleophilic attack by methanol. Room temperature (20–25 °C) lacks the thermal energy required to overcome this activation barrier. You must apply a thermal drive (reflux at 65 °C) to force the reaction to completion[3].

Q3: Can I use standard Fischer esterification (H₂SO₄/MeOH) instead of the SOCl₂ method? A: While theoretically possible, Fischer esterification of 2-amino-3,4-dimethylbenzoic acid is notoriously sluggish. Sulfuric acid fully protonates the aniline nitrogen, maximizing the electron-withdrawing effect and raising the activation energy. This necessitates extended reflux times (>48 hours), which often leads to thermal degradation of the product (turning the solution dark brown). The SOCl₂ method is highly preferred for anthranilic acid derivatives[4].

Q4: My isolated product is dark brown instead of a white/pale-yellow solid. What went wrong? A: Discoloration is a hallmark of thermal oxidation or degradation of the aniline ring. This typically occurs if the reaction is exposed to atmospheric oxygen at high temperatures, or if the reflux temperature exceeded 75 °C for a prolonged period. Always maintain an inert N₂ atmosphere and strictly control your heating mantle to ensure a gentle reflux (65 °C).

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature profiles and the resulting yield/purity of Methyl 2-amino-3,4-dimethylbenzoate.

Addition Temp (°C)Reflux Temp (°C)Time (h)Yield (%)Purity (HPLC)Observation / Causality
0 – 5 65 6 92% >98% Optimal conversion; amine protected as HCl salt.
20 – 2565665%80%High exotherm caused N-sulfinylation side reactions.
0 – 5252440%95%Kinetic stall; insufficient energy to overcome steric hindrance.
0 – 580 (Sealed)1270%85%Thermal degradation; dark brown discoloration observed.

Validated Experimental Protocol

This self-validating protocol utilizes the optimized SOCl₂/MeOH methodology to ensure high fidelity and reproducibility[3][4].

Materials Required:
  • 2-amino-3,4-dimethylbenzoic acid (Starting Material)

  • Anhydrous Methanol (Reagent/Solvent)

  • Thionyl Chloride (SOCl₂, 2.0 equivalents)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Reactor Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen (N₂) inlet. Purge the system with N₂ for 10 minutes.

  • Substrate Loading: Add 2-amino-3,4-dimethylbenzoic acid (10.0 g, 60.5 mmol) to the flask, followed by 100 mL of anhydrous methanol. Stir until a uniform suspension/solution is achieved.

  • Kinetic Control Phase (0–5 °C): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Reagent Addition: Slowly add thionyl chloride (8.8 mL, 121 mmol, 2.0 eq) dropwise over 30–45 minutes via an addition funnel.

    • Self-Validation Check: Vigorous bubbling (SO₂ and HCl evolution) will occur. The solution should remain pale and not turn dark. If the solution darkens, the addition is too fast, and the exotherm is breaking kinetic control.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 1 hour to ensure complete formation of the intermediate.

  • Thermodynamic Drive (65 °C): Transfer the flask to an oil bath or heating mantle. Heat the reaction to a gentle reflux (65 °C) for 6 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove excess methanol and unreacted SOCl₂.

  • Free-Base Liberation: The residue will be the hydrochloride salt of the product. Resuspend in 50 mL of cold water and slowly add saturated NaHCO₃ solution until the pH reaches 8.0.

    • Causality: This neutralizes the HCl salt, liberating the free aniline, which will precipitate as a white/pale-yellow solid.

  • Extraction & Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure Methyl 2-amino-3,4-dimethylbenzoate[1].

References

  • Oregon Health & Science University (OHSU)
  • New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding bioRxiv URL
  • University of Georgia (UGA)
  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids ACS Omega URL

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming the challenges in the scale-up synthesis of Methyl 2-amino-3,4-dimethylbenzoate, designed for chemists and drug development professionals.

Welcome to the technical support center for the synthesis of Methyl 2-amino-3,4-dimethylbenzoate. This guide is designed to provide researchers, process chemists, and drug development professionals with in-depth, field-proven insights into the common challenges encountered during the scale-up of this important chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Methyl 2-amino-3,4-dimethylbenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its successful production on a large scale requires a thorough understanding of the underlying chemical principles and potential pitfalls. This document is structured in a question-and-answer format to directly address specific issues you may encounter.

Synthetic Strategy: Choosing the Right Path for Scale-Up

The two most common and industrially viable routes to Methyl 2-amino-3,4-dimethylbenzoate are:

  • Route A: Catalytic Hydrogenation: The reduction of the corresponding nitro-aromatic compound, Methyl 3,4-dimethyl-2-nitrobenzoate.

  • Route B: Fischer Esterification: The acid-catalyzed esterification of 2-amino-3,4-dimethylbenzoic acid with methanol.

The choice between these routes is a critical decision in process development, influenced by factors such as raw material cost, equipment availability (especially high-pressure reactors), safety infrastructure, and desired purity profile.

Synthetic_Route_Decision Start Goal: Synthesize Methyl 2-amino-3,4-dimethylbenzoate (Scale-Up) Decision1 Is 2-amino-3,4-dimethylbenzoic acid or 3,4-dimethyl-2-nitrobenzoic acid the more cost-effective starting material? Start->Decision1 RouteB Route B: Fischer Esterification Decision1->RouteB Amino Acid is cheaper RouteA_Precursor Route A: Requires prior nitration and esterification to get the nitro-ester precursor. Decision1->RouteA_Precursor Nitro Acid is cheaper or more available Decision2 Is high-pressure hydrogenation equipment available and validated? RouteB->Decision2 RouteA Route A: Catalytic Hydrogenation RouteA_Precursor->RouteA RouteA->Decision2 Decision2->RouteB No, consider alternative reductions or select Route B Decision2->RouteA Yes

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale production?

A1: There is no single "best" route; the choice is context-dependent.

  • Catalytic Hydrogenation (Route A) is often preferred for its high efficiency, clean conversion, and atom economy. The primary by-product is water, and yields are typically quantitative. However, it necessitates specialized high-pressure reactors and careful handling of flammable hydrogen gas and pyrophoric catalysts like Palladium on Carbon (Pd/C).

  • Fischer Esterification (Route B) uses standard glass-lined reactors and is procedurally simpler from an equipment standpoint.[2][3] However, it is an equilibrium-limited reaction, often requiring a large excess of methanol and efficient water removal to drive the reaction to completion, which can complicate downstream processing.[4]

Q2: What are the most critical safety considerations for each route?

A2:

  • Route A (Hydrogenation): The primary risks involve the handling of hydrogen gas (flammability/explosion risk) and the Pd/C catalyst, which can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[5] Proper inerting of the reactor with nitrogen or argon before and after the reaction is mandatory.

  • Route B (Esterification): This route involves handling large quantities of flammable methanol and corrosive concentrated acids like sulfuric acid (H₂SO₄).[6] The addition of acid to methanol is highly exothermic and must be done under controlled cooling.

Q3: How can I monitor the reaction progress effectively on a large scale?

A3: For both routes, Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for at-a-glance monitoring.[5] For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. Samples can be taken periodically to track the disappearance of starting material and the appearance of the product, allowing for a clear determination of the reaction endpoint.[7]

Troubleshooting Guide: Route A - Catalytic Hydrogenation

This route starts with Methyl 3,4-dimethyl-2-nitrobenzoate.

Q: My hydrogenation reaction is running very slowly or has stalled. What is the cause?

A: This is a common scale-up challenge and can be attributed to several factors:

  • Catalyst Activity: The catalyst (e.g., 5% or 10% Pd/C) may be of low quality or may have been deactivated. Ensure you are using a reputable supplier. On scale-up, catalyst poisoning by sulfur or other impurities in the starting material or solvent becomes a more significant risk. A pre-treatment of the starting material solution with activated carbon can sometimes mitigate this.

  • Mass Transfer Limitations: In a large reactor, inefficient stirring can lead to poor contact between the three phases: solid catalyst, liquid substrate solution, and gaseous hydrogen. This is a primary cause of reduced reaction rates on scale-up. Ensure the reactor's agitation is sufficient to create a fine dispersion of the catalyst and maximize the gas-liquid interface.

  • Hydrogen Pressure: While many hydrogenations can run at atmospheric pressure in the lab, industrial-scale reactions often benefit from higher pressures (e.g., 50-100 psi) to increase hydrogen solubility in the solvent and improve reaction rates.[7]

  • Temperature: While the reaction is exothermic, an initial gentle heating (e.g., to 40-50°C) can sometimes be required to overcome the initial activation energy. However, temperature must be carefully controlled to avoid side reactions.

Q: The final product is dark and fails purity specifications. How can I improve its quality?

A: Aromatic amines are highly susceptible to air oxidation, which can produce colored impurities, especially on the extended timescale of a large-scale workup.

  • Inert Atmosphere: Once the hydrogenation is complete and the hydrogen is vented, ensure the product solution is always kept under a nitrogen or argon atmosphere to prevent oxidation.

  • Catalyst Filtration: The fine particles of Pd/C can be difficult to remove completely. Use a filter aid like Celite® to form a pad on your filter, which prevents the fine catalyst particles from passing through.[7] Always wash the filter cake with fresh solvent to recover all the product.

  • Purification: If the isolated crude product is still colored, it can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by performing a carbon treatment on the solution before the final crystallization.

Hydrogenation_Troubleshooting Start Problem: Slow or Stalled Hydrogenation Check_Catalyst Is the catalyst active and from a reliable source? Start->Check_Catalyst Check_Agitation Is reactor agitation sufficient for good gas/liquid/solid mixing? Check_Catalyst->Check_Agitation Yes Solution_Catalyst Solution: Use fresh catalyst. Consider carbon pre-treatment of starting material. Check_Catalyst->Solution_Catalyst No Check_Pressure Is hydrogen pressure adequate (e.g., >50 psi)? Check_Agitation->Check_Pressure Yes Solution_Agitation Solution: Increase agitator speed. Verify vortex and slurry suspension. Check_Agitation->Solution_Agitation No Solution_Pressure Solution: Increase H2 pressure within vessel limits. Check_Pressure->Solution_Pressure No

Caption: Troubleshooting workflow for slow hydrogenation.

Troubleshooting Guide: Route B - Fischer Esterification

This route starts with 2-amino-3,4-dimethylbenzoic acid.

Q: My esterification is not reaching full conversion, even after prolonged heating. How can I drive the reaction to completion?

A: Fischer esterification is an equilibrium process. According to Le Chatelier's principle, you must either use a large excess of one reactant (methanol) or remove a product (water) to drive the equilibrium towards the ester.

  • Excess Reagent: On a large scale, using methanol as the solvent effectively provides a large excess, helping to push the reaction forward.[2]

  • Water Removal: This is the most effective lever. While a Dean-Stark trap can be used with an azeotroping solvent like toluene, this complicates the process. A simpler scale-up approach is to use a dehydrating agent. However, the most common method is to rely on the large excess of methanol and a sufficient reaction time at reflux.[4]

  • Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst (typically 5-10 mol% of concentrated H₂SO₄). Insufficient catalyst will result in a slow reaction rate.

Q: During workup, I'm having trouble with phase separation after neutralization. What's the best practice?

A: After the reaction, the mixture is acidic. The workup involves quenching into water, neutralizing the acid (e.g., with sodium bicarbonate or sodium carbonate), and extracting the product with a solvent like ethyl acetate or dichloromethane.[3][8]

  • Careful Neutralization: The neutralization step is highly exothermic and releases large volumes of CO₂ gas. Add the base slowly and with vigorous stirring to a cooled mixture to control the effervescence and temperature.

  • Brine Wash: Emulsions can be a problem during extraction on a large scale. After the aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water from the organic layer.[7]

  • Solvent Choice: Ensure your extraction solvent has a significantly different density from water to facilitate a clean phase split.

Q: The starting 2-amino-3,4-dimethylbenzoic acid has poor solubility in methanol. How can this be managed?

A: It is common for aminobenzoic acids to have limited solubility.

  • Sulfate Salt Formation: Upon adding the concentrated sulfuric acid catalyst, the aminobenzoic acid will protonate and form its sulfate salt. This salt may initially precipitate, but it will typically redissolve as the reaction mixture is heated to reflux and the ester is formed.[4] Do not be alarmed by the initial precipitation. Ensure your reactor is equipped with a powerful agitator capable of handling a temporary slurry.

Data and Protocol Summaries

Comparative Analysis of Synthetic Routes
ParameterRoute A: Catalytic HydrogenationRoute B: Fischer Esterification
Starting Material Methyl 3,4-dimethyl-2-nitrobenzoate2-amino-3,4-dimethylbenzoic acid
Key Reagents H₂, Pd/C Catalyst, Solvent (Methanol/Ethanol)Methanol, Conc. H₂SO₄
Typical Yield >95%[7]85-95%[2]
Key By-product WaterWater
Scale-Up Pros High yield, clean reaction, atom efficient.Uses standard reactor equipment, simpler reagent profile.
Scale-Up Cons Requires high-pressure reactor, pyrophoric catalyst, hydrogen gas handling.[5]Equilibrium-limited, requires large excess of methanol, corrosive acid handling.[4]
Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation

Warning: This procedure must be conducted by trained personnel in a facility equipped for high-pressure hydrogenation.

  • Reactor Inerting: Charge a suitable high-pressure reactor with Methyl 3,4-dimethyl-2-nitrobenzoate (1.0 eq) and methanol (10-15 volumes). Seal the reactor. Purge the vessel and headspace multiple times with nitrogen to remove all oxygen.

  • Catalyst Slurry: In a separate vessel under a nitrogen atmosphere, prepare a slurry of 5% Palladium on Carbon (50% wet, ~1-2 mol% Pd) in a small amount of methanol.

  • Catalyst Charging: Transfer the catalyst slurry to the reactor via a charging port.

  • Hydrogenation: Seal the reactor completely. Pressurize with hydrogen to 60-100 psi. Begin vigorous agitation and heat the mixture to 40-50°C. The reaction is exothermic; use cooling coils to maintain the target temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion with an in-process HPLC or TLC analysis.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system multiple times with nitrogen.

  • Filtration: Filter the reaction mixture through a prepared pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol.

  • Isolation: Combine the filtrate and washes. Remove the methanol under reduced pressure to yield the crude product, which can be recrystallized if necessary.

Protocol 2: Scale-Up Synthesis via Fischer Esterification
  • Reaction Setup: To a glass-lined reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add 2-amino-3,4-dimethylbenzoic acid (1.0 eq) and methanol (15-20 volumes).

  • Catalyst Addition: Cool the stirred suspension to 0-5°C using a cooling jacket. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) via an addition funnel, maintaining the internal temperature below 20°C.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. A precipitate may form and then redissolve.[4]

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up & Quench: Cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred solution of cold water and sodium bicarbonate. Slowly transfer the reaction mixture into the basic solution to neutralize the acid (Caution: Gas evolution!).

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).

  • Washes & Isolation: Combine the organic extracts. Wash sequentially with water and then saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

References

  • R Discovery. Articles published on Synthesis Of Anthranilate. Available from: [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link]

  • PrepChem.com. Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. Available from: [Link]

  • Royal Society of Chemistry. (2008). Practical Chemistry 2008 – Student Instruction Sheet. Available from: [Link]

Sources

Technical Support Center: Preventing Oxidation of the Amino Group in Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Methyl 2-amino-3,4-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The inherent reactivity of the aromatic amino group presents a common yet manageable challenge: oxidation. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your compound and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of Methyl 2-amino-3,4-dimethylbenzoate.

Q1: Why is the amino group in my compound so susceptible to oxidation?

A1: The amino group (-NH₂) is a potent electron-donating group. This property increases the electron density of the aromatic ring, making the entire molecule more susceptible to losing electrons—the definition of oxidation.[1] This heightened reactivity is a double-edged sword; while it facilitates desired reactions like electrophilic aromatic substitution, it also makes the compound prone to degradation by common oxidants, including atmospheric oxygen.[1][2] While freshly purified anilines are often colorless, exposure to air can lead to gradual darkening due to the formation of highly colored oxidized impurities.[2]

Q2: What are the tell-tale signs of oxidation during my experiment?

A2: The most immediate and obvious indicator of oxidation is a change in color.[1][3] Solutions of Methyl 2-amino-3,4-dimethylbenzoate should be nearly colorless to pale yellow. The development of a yellow, red, brown, or even black color is a strong indication that unwanted oxidation is occurring.[1][2] This is due to the formation of conjugated systems in the oxidation byproducts. Other signs include the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or the detection of new peaks with higher molecular weights in Mass Spectrometry (MS) analysis, which may correspond to dimers or polymers.

Q3: What are the most common unwanted byproducts of this oxidation?

A3: The oxidation of anilines can lead to a variety of products, the distribution of which depends heavily on the specific oxidant and reaction conditions.[4] For Methyl 2-amino-3,4-dimethylbenzoate, you should be vigilant for the formation of the following species:

Product Class Example Structure/Name Formation Conditions Reference
Nitroso Compounds Methyl 3,4-dimethyl-2-nitrosobenzoateMild oxidation (e.g., with H₂O₂ or peroxy acids)[4]
Nitro Compounds Methyl 3,4-dimethyl-2-nitrobenzoateStronger oxidation (e.g., with KMnO₄, HNO₃)[5]
Azo/Azoxy Compounds Azo or Azoxy dimersCan form in alkaline solutions or with specific oxidants[2][6]
Quinones Benzoquinone derivativesStrong oxidation (e.g., with chromic acid)[2]
Polymers Polyaniline-like structures ("Aniline Black")Acidic conditions with strong oxidants[2]

Q4: What are the primary strategies to prevent oxidation?

A4: There are three main pillars of defense against unwanted oxidation:

  • Atmospheric Control: Rigorously exclude oxygen from the reaction environment by working under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reaction Condition Control: Carefully manage the pH of the reaction medium, as the rate of aniline oxidation is highly pH-dependent.[1]

  • Chemical Protection: Temporarily mask the reactive amino group by converting it into a less susceptible functional group, such as an amide or a carbamate. This is the most robust and widely applicable strategy.[1][7][8][9]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve oxidation issues as they arise during your experiments.

Issue Observed Potential Cause Troubleshooting Step & Rationale
1. Solution darkens during setup, workup, or purification (e.g., on a rotovap). Air Oxidation: The compound is reacting with atmospheric oxygen. This is a very common issue with electron-rich anilines.[2][3]Solution: Perform the entire procedure under an inert atmosphere.[1] Before use, thoroughly deoxygenate all solvents by sparging with nitrogen or argon for 15-20 minutes.[1][3] This removes dissolved oxygen, a key culprit in slow degradation.
2. Reaction darkens immediately upon adding a metal salt (e.g., Cu(II), Fe(III), Pd(II)). Metal-Catalyzed Oxidation: The metal ion itself is acting as an oxidizing agent, or it is catalyzing oxidation by another species present in the mixture.[1]Solution: If the process allows, switch to a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). Alternatively, control the reaction kinetics by adding the aniline solution slowly to the metal salt at a reduced temperature (e.g., 0 °C). This minimizes the instantaneous concentration of the aniline and dissipates any exothermic reaction heat that could accelerate oxidation.
3. Significant byproduct formation is observed despite using an inert atmosphere. High Reactivity of Unprotected Amine: The reaction conditions (e.g., presence of other reagents, temperature) are too harsh for the unprotected amino group.Solution: Implement a protecting group strategy.[1][10] Converting the amine to an acetamide or a Boc-carbamate drastically reduces its susceptibility to oxidation, allowing the desired reaction to proceed cleanly. See Protocols 2 & 3 for detailed procedures.
4. Oxidation occurs during an acidic or basic workup. pH-Dependent Oxidation: The rate of aniline oxidation can be significantly accelerated at certain pH values, often peaking near the pKa of the specific aniline derivative.[1]Solution: Minimize the time the compound is exposed to harsh pH conditions. Perform extractions quickly and at reduced temperatures. If possible, use a buffered system to maintain a pH where the aniline is most stable, which must be determined empirically.

Section 3: Detailed Protocols & Methodologies

These protocols provide step-by-step instructions for key preventative techniques.

Protocol 1: Performing Reactions Under an Inert Atmosphere

This fundamental technique is the first line of defense against air oxidation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a gas manifold or balloon.

  • Solvent Deoxygenation: Sparge the reaction solvent with the inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reagent Addition: Add solid reagents under a strong flow of inert gas. Dissolve liquid reagents in deoxygenated solvent and add them via a syringe through a rubber septum.

  • Reaction Monitoring: Maintain a gentle positive pressure of the inert gas throughout the entire reaction period.

  • Workup & Purification: Quench the reaction and perform any aqueous workup using deoxygenated water. Concentrate the product on a rotary evaporator, ensuring the vacuum is broken with the inert gas, not air.

Protocol 2: Protection of the Amino Group as an Acetamide

This method forms a robust amide that is stable to a wide range of conditions, particularly acidic ones.[7]

  • Setup: In a flask under an inert atmosphere, dissolve Methyl 2-amino-3,4-dimethylbenzoate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product, Methyl 2-(acetylamino)-3,4-dimethylbenzoate.

  • Deprotection: The acetamide can be removed by heating with an aqueous acid (e.g., 6M HCl) or base (e.g., aqueous NaOH in methanol).[7]

Protocol 3: Protection of the Amino Group as a Boc-Carbamate

The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability and mild removal conditions.[11]

  • Setup: Dissolve Methyl 2-amino-3,4-dimethylbenzoate (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Add a base such as triethylamine (1.2 eq) or a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with dilute acid (e.g., 1M NaHSO₄) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the protected product.

  • Deprotection: The Boc group is efficiently removed under acidic conditions, typically by stirring with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[11]

Section 4: Visualization & Workflow Diagrams

Decision-Making Workflow for Protection Strategy

This diagram helps in selecting an appropriate strategy based on downstream reaction conditions.

G start Start: Need to prevent amine oxidation cond_mild Are only mild conditions required? start->cond_mild cond_acid Are downstream conditions acidic? cond_base Are downstream conditions basic? cond_acid->cond_base No strat_boc Protect as Boc-Carbamate (Stable to base & hydrogenation) cond_acid->strat_boc Yes cond_h2 Are downstream conditions incompatible with H₂/Pd? cond_base->cond_h2 No strat_acetyl Protect as Acetamide (Stable to acid) cond_base->strat_acetyl Yes cond_h2->strat_acetyl No, consider Acetyl cond_h2->strat_boc Yes, use Boc cond_mild->cond_acid No strat_inert Use Inert Atmosphere & Deoxygenated Solvents cond_mild->strat_inert Yes G observe Observation: Reaction mixture darkens or shows byproducts check_inert Was an inert atmosphere used? observe->check_inert check_reagent Identify reagent added just before color change check_inert->check_reagent Yes action_implement_inert Action: Repeat reaction under strict inert conditions check_inert->action_implement_inert No action_check_metal Is the reagent a known oxidant? (e.g., metal salt) check_reagent->action_check_metal action_protect Action: Protect the amino group before repeating reaction action_check_metal->action_protect No action_modify_reagent Action: - Use lower oxidation state metal - Lower temperature - Slow addition action_check_metal->action_modify_reagent Yes

Caption: Logical workflow for troubleshooting observed oxidation.

Section 5: Data Summary & Comparison

Table of Common Amino Protecting Groups

This table provides a quick reference for comparing the most common protecting groups for anilines.

Protecting Group Installation Reagent Typical Conditions Removal Conditions Stability Profile Reference
Acetyl (Ac) Acetyl Chloride or Acetic AnhydrideBase (Pyridine, Et₃N), 0 °C to RTAcidic or Basic Hydrolysis (e.g., 6M HCl, heat)Stable to acid (mild), hydrogenation, oxidative conditions. Labile to strong base/acid.[7][10]
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (Et₃N, DMAP), RTStrong Acid (TFA, HCl in Dioxane)Stable to base, hydrogenation, nucleophiles. Labile to strong acid.[11]
Cbz (Z) Benzyl ChloroformateBase (NaHCO₃, Et₃N), 0 °C to RTCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Labile to hydrogenolysis.[11]

Section 6: References

  • Planes, G. A., et al. (2010). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Physical Chemistry Chemical Physics, 12(39), 12615-12622. DOI: 10.1039/C002920C. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. [Link]

  • Aniline - Wikipedia. [Link]

  • Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation - Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. [Link]

  • Stejskal, J., & Trchová, M. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Molecules, 25(6), 1399. [Link]

  • Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. [Link]

  • Protecting Groups for Amines - YouTube. (2020). [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Molecules. [Link]

  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • (PDF) Oxidation of aniline using different reaction pathways - ResearchGate. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... - ResearchGate. [Link]

  • Oxidation of Aniline using Different Reaction Pathways | Asian Journal of Chemistry. [Link]

  • Protecting Groups For Amines: Carbamates - Master Organic Chemistry. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]

  • Process for the purification of aromatic amines - Google Patents.

  • 23.11: Oxidation of Amines - Chemistry LibreTexts. [Link]

  • Purification of amine reaction mixtures - Google Patents.

  • Diverse N‐Oxidation of Primary Aromatic Amines... - PMC. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds... - ResearchGate. [Link]

  • Nitro compound synthesis by oxidation - Organic Chemistry Portal. [Link]

  • Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem. [Link]

  • Destruction of aromatic amines in laboratory wastes through oxidation... - PubMed. [Link]

  • Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases - ResearchGate. [Link]

  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ... [Link]

  • CAS No.31928-20-8,methyl 2-amino-3,4-dimethylbenzoate Suppliers - LookChem. [Link]

Sources

solvent effects on the reactivity of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Product: Methyl 2-amino-3,4-dimethylbenzoate (MADMB)

Welcome to the Advanced Application Center. This guide addresses the specific physicochemical challenges associated with Methyl 2-amino-3,4-dimethylbenzoate . Unlike simple methyl anthranilate, the presence of the 3-methyl group creates a unique steric environment that drastically alters solvent requirements for nucleophilic substitutions and condensation reactions.[1]

Part 1: The Reactivity Profile (The "Why")[1]

Before selecting a solvent, you must understand the molecular bottlenecks defined by the 3,4-dimethyl substitution pattern.[1]

FeatureStructural CauseChemical Consequence
Steric Ortho-Effect 3-Methyl Group The primary amine (-NH₂) is "sandwiched" between the ester and the 3-methyl group. This hinders nucleophilic attack, requiring higher energy (heat) or polar aprotic solvation to expose the lone pair.
Electronic Push 4-Methyl Group Inductive electron donation (+I effect) increases the electron density of the aromatic ring, making the amine slightly more basic but also making the ring more susceptible to electrophilic aromatic substitution (EAS) side reactions.[1]
Solvatochromism Donor-Acceptor Motif The molecule exhibits Intramolecular Charge Transfer (ICT) between the amine (donor) and ester (acceptor).[1] Solvent polarity shifts emission wavelengths (Stokes shift).[1]
Part 2: Troubleshooting N-Functionalization (Alkylation/Acylation)

Ticket #402: "Low yields during N-alkylation using standard Acetone/K₂CO₃ conditions."

Diagnosis: Standard conditions for anilines often fail here. The 3-methyl group creates a steric wall. In protic solvents or low-boiling ketones (acetone), the energy barrier for the SN2 attack is too high, and the solvent shell further shields the amine.

Protocol Strategy: Switch to Polar Aprotic Solvents with high dielectric constants. These solvents solvate the cation (e.g., K⁺ or Na⁺) effectively while leaving the amine anion (if generated) or the neutral amine "naked" and more reactive.[1]

Recommended Solvent Systems
SolventDielectric Const.[2] (

)
Application CaseRisk Factor
DMF (N,N-Dimethylformamide) 36.7Standard. Best balance for mono-alkylation.Difficult removal (high BP).
DMSO (Dimethyl Sulfoxide) 46.7Hard Substrates. Use for bulky electrophiles (e.g., benzyl bromide).[1]Can act as an oxidant at high T.
Acetonitrile (MeCN) 37.5Milder Option. Good for acylation (acid chlorides).[1]May require reflux; slower than DMF.
Toluene 2.38Avoid. Poor solubility of inorganic bases; insufficient polarity to overcome sterics.Low conversion.
Workflow: Optimizing N-Alkylation

N_Alkylation_Logic Start Start: N-Alkylation of MADMB Electrophile Is the Electrophile Sterically Bulky? (e.g., Isopropyl, Benzyl) Start->Electrophile Base Base Selection Electrophile->Base Yes (Hard) Base2 Base: K2CO3 or Cs2CO3 Electrophile->Base2 No (Simple Alkyl Halide) Solvent Solvent Choice Base->Solvent NaH or KHMDS Result1 High Conversion Watch for Bis-alkylation Solvent->Result1 Use DMSO or THF (Anhydrous) Prevents aggregation Solvent2 Use DMF at 60-80°C Base2->Solvent2 Requires Heat Solvent2->Result1

Figure 1: Decision tree for overcoming steric hindrance during N-alkylation of 3-substituted anthranilates.

Part 3: Troubleshooting Cyclization (Quinazolinone Synthesis)

Ticket #899: "Reaction with formamide/orthoesters stalls at the intermediate." [1]

Diagnosis: Converting MADMB to quinazolinones involves nucleophilic attack by the amine followed by ring closure onto the ester.[1] The 3-methyl group interferes with the initial attack on the electrophilic carbon (e.g., the aldehyde or orthoester carbon).[1] Ethanol reflux (78°C) often provides insufficient thermal energy to overcome this rotational/steric barrier.

The Fix: Thermal & Acid Catalysis You need a solvent that allows higher temperatures (>100°C) or facilitates proton transfer.[1]

Validated Protocols:

  • Solvent-Free (Green Approach):

    • Method: Mix MADMB with ammonium acetate and the aldehyde.[1]

    • Conditions: Melt at 120–140°C.

    • Why: Eliminates solvation shell effects; purely thermal drive overcomes sterics.

  • High-Boiling Ethers (Diglyme/Dioxane):

    • Method: Reflux in Diglyme (162°C) with p-TsOH (catalytic).

    • Why: The high temperature drives the elimination of water/methanol, pushing the equilibrium toward the cyclized quinazolinone.

  • Acetic Acid (Glacial):

    • Method: Reflux in AcOH.

    • Why: Acts as both solvent and acid catalyst, protonating the electrophile to make it more susceptible to attack by the sterically hindered amine.[1]

Part 4: Photophysics & Solvatochromism

Ticket #101: "Fluorescence emission wavelength is inconsistent across batches."

Diagnosis: This is likely not a batch issue but a solvent effect . MADMB is a donor-acceptor system. In the excited state, electron density shifts from the amine to the ester (ICT state).

  • Polar solvents (MeOH, Water) stabilize this highly dipolar excited state, lowering its energy.[1]

  • Result: A Red Shift (Bathochromic shift) in emission as solvent polarity increases.[1][2]

Data Table: Expected Solvatochromic Shifts

Solvent TypeRepresentative SolventAbsorption

Emission

Mechanism
Non-Polar Cyclohexane~335 nm~400 nm (Blue/Violet)Minimal stabilization of ICT state.
Polar Aprotic Acetonitrile~338 nm~420 nmDipole-dipole stabilization.
Polar Protic Methanol~340 nm~450 nm+ (Green/Cyan)H-bonding stabilizes the charge separation significantly.

Note: If your application requires consistent fluorescence (e.g., biological tagging), you must buffer the solvent system (e.g., maintain a fixed % of DMSO/Water).[1]

FAQ: Quick Troubleshooting

Q: Can I use water as a solvent for this molecule? A: Generally, no , due to low solubility.[1] However, for Suzuki couplings (if halogenated) or catalyzed cyclizations, you can use water with a surfactant (TPGS-750-M) or in a biphasic system with vigorous stirring.

Q: Why is the hydrolysis of the ester (saponification) slower than expected? A: The 3-methyl group blocks the approach of the hydroxide ion to the carbonyl carbon.[1]

  • Fix: Use THF:Water (1:1) with LiOH (smaller cation than K+) and heat to 60°C. Do not rely on room temperature stirring.

Q: I see a side product during diazotization (Sandmeyer reaction). A: In water/acid, the diazonium salt can couple with unreacted starting material.[1]

  • Fix: Ensure high acidity (H₂SO₄) and keep the temperature strictly <5°C. The 3-methyl group actually stabilizes the diazonium salt slightly against nucleophilic attack, but once formed, it must be trapped quickly.[1]

References
  • Quinazolinone Synthesis via Anthranilates

    • Source: Organic Chemistry Portal. "Synthesis of Quinazolinones."
    • Relevance: Validates the use of high-temperature or acid-catalyzed conditions for cyclizing ortho-substituted anthranil
    • URL:[Link][1]

  • Solvatochromism in Anthranilates

    • Source: NIST / PubMed (General Anthranilate Fluorescence).[1]

    • Relevance: Establishes the ICT mechanism and solvent polarity dependence (Lippert-Mataga correlation)
    • URL:[Link] (Search: "Solvatochromism methyl anthranilate")[1]

  • Steric Hindrance in Ortho-Substituted Anilines

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Discusses the impact of C-3 substitution (analogous to the 3-position in anthranilates) on N-alkylation yields and solvent choices (DMF vs THF).
    • URL:[Link][1]

  • Synthesis of 3-Methyl Analogues

    • Source: GuideChem / Patent Literature (CN201010300648.2).[1]

    • Relevance: Provides specific protocols for Methyl 2-amino-3-methylbenzoate, serving as the direct proxy for the 3,4-dimethyl deriv

Sources

catalyst selection for the synthesis of Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 2-amino-3,4-dimethylbenzoic acid . Methyl 2-amino-3,4-dimethylbenzoate is a highly valued intermediate in drug discovery, frequently utilized in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors[1] and Pseudomonas aeruginosa (PqsE) enzyme inhibitors[2].

Converting the carboxylic acid to its methyl ester presents unique synthetic challenges. The presence of an ortho-amino group and steric hindrance from adjacent methyl groups often leads to stalled reactions or poor yields if the wrong catalyst is selected. This guide provides field-proven troubleshooting, catalyst selection matrices, and self-validating protocols to ensure high-yield synthesis.

Catalyst Selection Matrix

Selecting the appropriate catalyst is the most critical variable in this synthesis. The table below summarizes quantitative and qualitative data for common esterification catalysts applied to ortho-aminobenzoic acids.

Catalyst SystemMechanistic PathwayTypical YieldProsConsRecommended Use Case
SOCl₂ / Methanol Acyl chloride intermediate75% - 85%Highly electrophilic intermediate overcomes steric hindrance; fast reaction.Generates toxic HCl and SO₂ gases; requires careful pH neutralization.Primary Recommendation for scalable, robust synthesis[1].
EDC·HCl / DMAP N-acylpyridinium active ester65% - 75%Mild conditions; avoids strong acids; "green" alternative[3].Reagents are expensive; potential for N-acylation side reactions.Acid-sensitive substrates or when avoiding corrosive gases.
H₂SO₄ / Methanol Fischer esterification< 20%Cheap and readily available.Electrostatic repulsion stalls the reaction; requires days of reflux.Not Recommended .
TMS-Diazomethane Direct methylation> 90%Extremely fast; no aqueous workup required.Highly toxic, explosive potential, and expensive.Small-scale analytical derivatization only.

Troubleshooting Guides & FAQs

Q: Why does standard Fischer esterification (H₂SO₄ / Methanol) yield poor results for 2-amino-3,4-dimethylbenzoic acid? A: The failure is rooted in electrostatic repulsion. The pKa of the ortho-amino group dictates that it will be rapidly protonated by sulfuric acid, forming an anilinium salt (-NH₃⁺). This positively charged group exerts a strong electron-withdrawing effect (-I effect), which theoretically increases the electrophilicity of the carbonyl carbon. However, for Fischer esterification to proceed, the carbonyl oxygen must also be protonated. Placing a second positive charge on the adjacent carbonyl oxygen is highly unfavorable due to electrostatic repulsion, causing the reaction to stall.

Q: During SOCl₂-catalyzed esterification, my product crashes out as a sticky solid and NMR shows no free amine. What happened? A: You have isolated the hydrochloride salt of your product. Thionyl chloride generates HCl gas in situ, which protonates the newly formed methyl 2-amino-3,4-dimethylbenzoate. To resolve this, your workup must include a neutralization step. Resuspend the crude solid in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. This will break the salt and liberate the free amine.

Q: I want to avoid toxic SOCl₂. Can I use a coupling agent like EDC? A: Yes. You can use EDC·HCl combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP)[3]. Causality: EDC activates the carboxyl group by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is then rapidly attacked by methanol. This completely bypasses the need for strong acids.

Mechanistic Visualization

The diagram below illustrates why thionyl chloride succeeds where sulfuric acid fails, mapping the causal relationship between the catalyst and the reactive intermediates.

G cluster_SOCl2 Pathway A: SOCl2 / MeOH (Optimal) cluster_H2SO4 Pathway B: H2SO4 / MeOH (Suboptimal) SM 2-Amino-3,4-dimethylbenzoic acid AcylCl Acyl Chloride Intermediate (Highly Electrophilic) SM->AcylCl SOCl2 -SO2, -HCl Salt Anilinium Salt Formation (-NH3+) SM->Salt H2SO4 Protonation ProdA Methyl 2-amino-3,4-dimethylbenzoate (High Yield) AcylCl->ProdA MeOH Nucleophilic Attack Repulsion Electrostatic Repulsion Blocks C=O Protonation Salt->Repulsion Steric & Electronic Hindrance ProdB Unreacted Starting Material (Low Yield) Repulsion->ProdB Reaction Stalls

Mechanistic divergence in the esterification of 2-amino-3,4-dimethylbenzoic acid based on catalyst.

Validated Experimental Protocols

Protocol A: SOCl₂-Mediated Esterification (Industry Standard)

This protocol utilizes in situ acyl chloride generation to force the esterification to completion, overcoming the steric bulk of the 3,4-dimethyl groups[1].

Step-by-Step Methodology:

  • Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser vented through a basic scrubber (to trap SO₂ and HCl).

  • Reagent Addition: Suspend 2-amino-3,4-dimethylbenzoic acid (500 mg, 3.0 mmol) in anhydrous methanol (15 mL). Cool the suspension to 0 °C using an ice bath.

  • Catalyst Injection: Dropwise, add Thionyl Chloride (SOCl₂, 0.65 mL, ~9.0 mmol, 3.0 eq.) over 10 minutes. Causality note: Adding SOCl₂ to methanol generates HCl and methyl chlorosulfite, which subsequently forms the highly reactive acyl chloride intermediate.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4-6 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 20% EtOAc in Hexanes). The starting material will remain near the baseline (due to its zwitterionic nature), while the product will elute significantly higher.

  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. Dissolve the resulting crude hydrochloride salt in EtOAc (30 mL). Slowly add saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer tests at pH 8.

  • Extraction: Separate the layers, extract the aqueous layer with EtOAc (2 x 15 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid (approx. 400 mg, 75% yield)[1].

  • Self-Validating NMR Check: Confirm success via ¹H NMR (400 MHz, CDCl₃). You must observe a sharp singlet integrating to 3H at δ 3.86 ppm (the new methyl ester group) and a broad singlet integrating to 2H at δ 5.86 ppm (confirming the amine was successfully deprotonated and not consumed by side reactions)[1].

Protocol B: DMAP-Catalyzed Mild Esterification (Green Alternative)

For environments where corrosive gases must be avoided, this protocol utilizes nucleophilic catalysis[3].

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 2-amino-3,4-dimethylbenzoic acid (500 mg, 3.0 mmol) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add anhydrous methanol (0.6 mL, 15.0 mmol, 5.0 eq.), followed by EDC·HCl (690 mg, 3.6 mmol, 1.2 eq.) and DMAP (36 mg, 0.3 mmol, 10 mol%).

  • Reaction: Stir the mixture at reflux for 2-3 hours. Causality note: DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, effectively bypassing the need for an acidic environment.

  • Workup: Evaporate the acetonitrile. Redissolve the residue in dichloromethane (30 mL).

  • Purification: Wash the organic layer sequentially with 0.5 M HCl (10 mL) to remove DMAP, then with saturated NaHCO₃ (15 mL) to remove unreacted starting acid. Dry over Na₂SO₄ and concentrate to yield the pure ester.

References

  • Source: ohsu.
  • Source: biorxiv.
  • Source: mdpi.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of Methyl 2-amino-3,4-dimethylbenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and reliable analysis of synthetic intermediates is paramount. Methyl 2-amino-3,4-dimethylbenzoate and its derivatives are a class of compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. Their structural characterization and purity assessment are critical quality attributes that can significantly impact the efficacy and safety of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 2-amino-3,4-dimethylbenzoate, offering field-proven insights and supporting experimental data to aid researchers in selecting and implementing the most suitable analytical strategies.

The Analytical Challenge: The Nature of Aromatic Amines

Aromatic amines, including Methyl 2-amino-3,4-dimethylbenzoate, present a unique set of challenges for gas chromatographic analysis. Their inherent polarity, stemming from the amino group, can lead to undesirable interactions with the stationary phase of the GC column. This often results in poor peak shapes, tailing, and reduced sensitivity, compromising the accuracy and precision of the analysis. Furthermore, the thermal lability of some aromatic amines can be a concern in the high-temperature environment of the GC injector and column.

To address these challenges, derivatization is a commonly employed strategy in the GC-MS analysis of aromatic amines. This chemical modification process converts the polar amino group into a less polar, more volatile, and more thermally stable functional group, thereby significantly improving the chromatographic performance.

GC-MS: A Powerful Tool for Analysis

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an invaluable tool for the analysis of Methyl 2-amino-3,4-dimethylbenzoate and its derivatives.

The Power of Derivatization

As previously mentioned, derivatization is often a necessary precursor to successful GC-MS analysis of aromatic amines. A variety of reagents can be employed for this purpose, with the choice depending on the specific analyte and the desired outcome. Common derivatization strategies include:

  • Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) react with the amino group to form stable, volatile amides. These derivatives often exhibit excellent chromatographic behavior and can enhance sensitivity in electron capture detection.

  • Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the amino group with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.

  • Alkylation: Reagents like methyl chloroformate can be used to form carbamate derivatives, which are amenable to GC analysis.[1]

The selection of the derivatization reagent and the optimization of the reaction conditions (e.g., temperature, time, and catalyst) are critical steps in developing a robust GC-MS method.

A Typical GC-MS Workflow

A well-defined workflow is essential for achieving reproducible and reliable results. The following diagram illustrates a typical workflow for the GC-MS analysis of Methyl 2-amino-3,4-dimethylbenzoate, incorporating a derivatization step.

Caption: A typical experimental workflow for the GC-MS analysis of Methyl 2-amino-3,4-dimethylbenzoate.

Experimental Protocol: GC-MS Analysis

The following protocol provides a detailed methodology for the GC-MS analysis of Methyl 2-amino-3,4-dimethylbenzoate, assuming a prior derivatization step.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

Chromatographic Conditions:

ParameterRecommended SettingRationale
GC Column Fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalentA non-polar or mid-polar column is generally suitable for the separation of derivatized aromatic amines, providing good resolution and peak shape.
Carrier Gas Helium or HydrogenHelium is the most common carrier gas, providing good efficiency. Hydrogen can offer faster analysis times but requires appropriate safety precautions.[2][3]
Inlet Temperature 250-280 °CEnsures efficient volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless or SplitSplitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column, while a split injection is suitable for more concentrated samples to prevent column overload.
Oven Temperature Program Initial: 60-80°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 5-10 minA temperature gradient is crucial for separating the analyte from other components in the sample matrix and ensuring sharp peaks for accurate quantification.[4]

Mass Spectrometer Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)EI at 70 eV is the standard ionization technique for GC-MS, producing reproducible fragmentation patterns for compound identification.
Ion Source Temperature 230 °CAn optimized ion source temperature ensures efficient ionization and minimizes fragmentation variability.
Mass Range 50-400 amuThis range will typically cover the molecular ion and the major fragment ions of the derivatized analyte.
Scan Mode Full Scan or Selected Ion Monitoring (SIM)Full scan mode is used for qualitative analysis and identification. SIM mode offers higher sensitivity and is used for quantitative analysis by monitoring specific, characteristic ions of the analyte.
Predicting the Fragmentation Pattern

The molecular ion ([M]⁺•) of Methyl 2-amino-3,4-dimethylbenzoate is expected to be observed. Key fragmentation pathways will likely involve:

  • Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

  • Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the aromatic ring.

  • α-Cleavage: Cleavage of the bond adjacent to the amino group.

  • Ring fragmentation: Cleavage of the aromatic ring itself, leading to smaller fragment ions.

The following diagram illustrates the predicted fragmentation pathways for Methyl 2-amino-3,4-dimethylbenzoate.

Fragmentation_Pattern cluster_main Methyl 2-amino-3,4-dimethylbenzoate cluster_frags Key Fragment Ions M [M]⁺• F1 [M - •OCH₃]⁺ M->F1 - •OCH₃ F2 [M - •CH₃]⁺ M->F2 - •CH₃ F3 [M - COOCH₃]⁺ F1->F3 - CO

Caption: Predicted major fragmentation pathways for Methyl 2-amino-3,4-dimethylbenzoate in EI-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust technique, other analytical methods can also be employed for the analysis of Methyl 2-amino-3,4-dimethylbenzoate and its derivatives. The choice of technique often depends on the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for polar and thermolabile compounds, as it often circumvents the need for derivatization.[3][6]

Strengths of HPLC:

  • No Derivatization Required: Direct analysis of the polar aromatic amine is often possible.

  • Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various analytes.

  • Robustness: HPLC methods are generally robust and reproducible.

Weaknesses of HPLC:

  • Lower Resolution for Volatile Compounds: Compared to capillary GC, HPLC may offer lower separation efficiency for complex mixtures of volatile compounds.

  • Detector Limitations: UV detection is common for aromatic amines, but it may lack the specificity of mass spectrometric detection, especially in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the analysis of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7]

Strengths of LC-MS/MS:

  • Exceptional Sensitivity and Selectivity: The ability to perform Multiple Reaction Monitoring (MRM) allows for the detection and quantification of analytes at very low concentrations, even in complex matrices.[8]

  • Structural Information: Provides valuable structural information for compound identification.

  • Wide Applicability: Suitable for a broad range of compounds, including polar and non-volatile analytes.

Weaknesses of LC-MS/MS:

  • Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain compared to GC-MS or HPLC-UV.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, often requiring the use of internal standards.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of aromatic amines.

FeatureGC-MSHPLC-UVLC-MS/MS
Derivatization Often RequiredGenerally Not RequiredGenerally Not Required
Sensitivity Good to Excellent (SIM mode)ModerateExcellent to Outstanding
Selectivity Good (Full Scan), Excellent (SIM)ModerateExcellent
Throughput ModerateHighModerate to High
Cost ModerateLow to ModerateHigh
Expertise Required ModerateLow to ModerateHigh

Conclusion: Selecting the Right Tool for the Job

The choice between GC-MS, HPLC-UV, and LC-MS/MS for the analysis of Methyl 2-amino-3,4-dimethylbenzoate and its derivatives is a strategic decision that should be guided by the specific analytical objectives.

  • For routine analysis and purity assessment where high sensitivity is not the primary concern, GC-MS (with derivatization) and HPLC-UV are both viable and cost-effective options. The choice between them may depend on existing laboratory instrumentation and expertise.

  • For the identification of unknown impurities or for a more definitive structural confirmation, the mass spectrometric detection of GC-MS provides a significant advantage over UV detection.

  • When trace-level quantification of impurities is required, particularly in complex matrices such as in pharmaceutical drug substances, LC-MS/MS is the unparalleled technique of choice due to its superior sensitivity and selectivity. [6]

By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical methodology to ensure the quality and safety of their products.

References

  • PubChem. (n.d.). Methyl 3,4-dimethylbenzoate. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information. [Link]

Sources

1H NMR and 13C NMR spectral assignment for Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical structural authentication protocol for Methyl 2-amino-3,4-dimethylbenzoate . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of regiochemistry during synthesis or procurement.

Content Type: Technical Comparison & Assignment Guide Subject: Regiochemical Verification via 1H/13C NMR Spectroscopy

Executive Summary

Methyl 2-amino-3,4-dimethylbenzoate (CAS: 50419-58-4) is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). A common synthetic challenge is the formation of regioisomers—specifically the 4,5-dimethyl and 3,5-dimethyl analogs—during the functionalization of the benzene ring.

This guide provides the definitive spectral fingerprint for the 3,4-dimethyl isomer and establishes a comparative logic tree to distinguish it from its structural "alternatives" (regioisomers). The protocol relies on the specific magnitude of proton-proton coupling constants (


) and Nuclear Overhauser Effect (NOE) interactions.

The "Product": Spectral Assignment of the 3,4-Dimethyl Isomer

Unlike standard certificates of analysis which list peaks, this section explains the causality of the signals to ensure the structure is chemically valid.

Predicted 1H NMR Data (400 MHz, CDCl₃)

Note: Values are refined based on substituent increment calculations and analogous structures (e.g., Methyl 2-amino-3-methylbenzoate).

PositionShift (δ ppm)MultiplicityIntegral

Coupling (Hz)
Structural Logic
Ar-H6 7.75 – 7.80Doublet (d)1H8.0 – 8.2Diagnostic: Ortho to ester (deshielded). Couples only with H5.
Ar-H5 6.55 – 6.65Doublet (d)1H8.0 – 8.2Diagnostic: Ortho to H6. Upfield due to electron-donating resonance from C4-Me and C2-NH₂.
NH₂ 5.50 – 6.00Broad Singlet2H-Exchangeable. Chemical shift varies with concentration/solvent.
OCH₃ 3.85 – 3.88Singlet (s)3H-Ester methyl. Characteristic methoxy region.[1][2]
Ar-CH₃ (C4) 2.25 – 2.30Singlet (s)3H-Slightly downfield due to ortho-position relative to H5? (Steric/Electronic balance).
Ar-CH₃ (C3) 2.10 – 2.15Singlet (s)3H-Shielded by adjacent NH₂ and C4-Me crowding.
Predicted 13C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment Note
C=O (Ester) ~168.5Carbonyl carbon.
C-NH₂ (C2) ~149.0 - 150.5Deshielded by Nitrogen (Ipso).
Ar-H (C6) ~130.0 - 131.0Ortho to ester.
Ar-H (C5) ~116.0 - 118.0Shielded position.
C-Me (C4) ~140.0 - 143.0Quaternary.
C-Me (C3) ~120.0 - 125.0Quaternary (crowded).
C-Ester (C1) ~110.0 - 112.0Ipso to ester.
OCH₃ ~51.5Methoxy carbon.
CH₃ (Ring) ~15.0 - 20.0Two distinct methyl signals.[3]

Comparative Analysis: Distinguishing the Alternatives

In drug development, "performance" equals purity and identity. The primary failure mode for this material is misidentifying the regioisomer. The table below contrasts the Target (3,4-dimethyl) with its most likely byproducts.

The Regioisomer Discrimination Table
FeatureTarget: 3,4-Dimethyl Alternative A: 4,5-Dimethyl Alternative B: 3,5-Dimethyl
Aromatic Pattern AB System (Two Doublets) Two Singlets Two Doublets (Meta)
Coupling (

)
~8.0 Hz (Ortho) 0 Hz (Para) ~2.0 Hz (Meta)
Proton Positions H5 and H6 (Neighbors)H3 and H6 (Opposite)H4 and H6 (Separated)
NOE Correlation Ester OMe

H6
Ester OMe

H6
Ester OMe

H6 & H2/H4
Conclusion PASS FAIL (Symmetry mismatch)FAIL (Coupling mismatch)

Critical Insight: If you observe two singlets in the aromatic region (approx 7.7 ppm and 6.5 ppm), you have synthesized the 4,5-dimethyl isomer, not the 3,4-dimethyl target.

Experimental Protocols (Self-Validating)

Sample Preparation[3]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) + 0.03% TMS.

    • Reasoning: CDCl₃ minimizes exchange broadening of the NH₂ protons compared to DMSO, allowing for better integration verification.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity indicates inorganic salts (filter if necessary).

Acquisition Parameters[1]
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0 sec.

  • 13C NMR: 512-1024 scans (due to quaternary carbons), D1 = 2.0 sec.

  • NOESY (Optional but Recommended): Mixing time = 500 ms.

    • Validation: Look for NOE between the Ester-Methyl (3.8 ppm) and the Aromatic H6 doublet (7.8 ppm). This confirms the ester is adjacent to a proton, not a methyl group.

Visualization: Logic & Assignment Workflows

Diagram: Regioisomer Determination Logic Tree

This decision tree allows rapid classification of the synthesized batch based on the aromatic region splitting pattern.

RegioisomerLogic cluster_legend Interpretation Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count Count Aromatic Signals Start->Count Pattern Determine Splitting Pattern Count->Pattern 2 Protons Found Target Target: 3,4-Dimethyl (Ortho Coupling J=8Hz) Pattern->Target Two Doublets (J ~8Hz) Iso45 Isomer: 4,5-Dimethyl (Two Singlets) Pattern->Iso45 Two Singlets Iso35 Isomer: 3,5-Dimethyl (Meta Coupling J=2Hz) Pattern->Iso35 Two Doublets (J ~2Hz) Legend H5/H6 are neighbors = Target H3/H6 are para = 4,5-Iso

Caption: Logic flow for distinguishing the 3,4-dimethyl target from common synthetic byproducts.

Diagram: Structural Assignment Workflow

A systematic approach to assigning specific carbons and protons.

AssignmentWorkflow Sample Sample in CDCl3 H1 1H NMR Sample->H1 C13 13C NMR Sample->C13 HSQC HSQC (2D) H1->HSQC Identify CH HMBC HMBC (2D) H1->HMBC C13->HSQC HSQC->HMBC Link Quaternary C Final Confirmed Structure HMBC->Final Connect C=O to H6 Connect C3/C4 to Me

Caption: 2D NMR workflow required to unambiguously assign quaternary carbons (C1, C2, C3, C4).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous benzoate ester shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for coupling constant logic).

Sources

validation of a new synthetic route for Methyl 2-amino-3,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a Next-Generation Synthetic Route for Methyl 2-amino-3,4-dimethylbenzoate

Strategic Context & The Regioselectivity Bottleneck

Methyl 2-amino-3,4-dimethylbenzoate is a high-value synthetic building block utilized extensively in pharmaceutical development. It serves as a critical precursor in the synthesis of complex therapeutics, including vadimezan (a potent tumor-vascular disrupting agent)[1] and novel indazole-based inhibitors targeting the Pseudomonas aeruginosa quorum-sensing enzyme PqsE[2].

Historically, the synthesis of the corresponding anthranilic acid core relied on the electrophilic aromatic nitration of 3,4-dimethylbenzoic acid, followed by esterification and reduction. The Causality of Failure: The electron-donating nature of the two methyl groups at C3 and C4 strongly directs incoming electrophiles to multiple positions (ortho and para). Because the C2 position is sterically hindered by the adjacent C3 methyl group and the C1 carboxylic acid, nitration predominantly yields the unwanted 5-nitro and 6-nitro isomers. This lack of regiocontrol necessitates tedious fractional crystallizations, resulting in abysmal overall yields (<30%) and severe environmental waste.

The Innovation: Palladium-Catalyzed C-N Cross-Coupling

To bypass the regiochemical constraints of electrophilic aromatic substitution, we validate a modern approach: the Buchwald-Hartwig amination[3]. By starting with the easily accessible methyl 2-bromo-3,4-dimethylbenzoate, we can force absolute regiocontrol.

Because direct coupling with gaseous or aqueous ammonia can be challenging due to competing diarylamine formation and catalyst deactivation, we utilize an ammonia surrogate—benzophenone imine. This strategy, built upon the foundational methodologies developed by the Hartwig and Buchwald laboratories, allows for rapid C-N bond formation followed by a mild, in-situ deprotection[4].

Mechanistic Pathway

The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligand (e.g., rac-BINAP) is critical; it accelerates the oxidative addition of the sterically hindered aryl bromide and facilitates the reductive elimination of the C-N bond, preventing the catalyst from resting in inactive states.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Pd2(dba)3 + Ligand) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Methyl 2-bromo- 3,4-dimethylbenzoate PdII_ArX Pd(II) Aryl Bromide Intermediate OxAdd->PdII_ArX LigEx Ligand Exchange (Imine Binding) PdII_ArX->LigEx + Benzophenone Imine + NaOtBu PdII_ArN Pd(II) Aryl Imido Complex LigEx->PdII_ArN - NaBr, - tBuOH RedElim Reductive Elimination (C-N Bond Formation) PdII_ArN->RedElim RedElim->Pd0 Regenerates Pd(0) Product Methyl 2-amino-3,4- dimethylbenzoate RedElim->Product Acidic Hydrolysis Yields Primary Amine

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for the target benzoate.

Comparative Performance Data

The following table objectively compares the traditional nitration-reduction sequence against the newly validated Buchwald-Hartwig amination route.

ParameterTraditional Route (Nitration/Reduction)New Route (Pd-Catalyzed Amination)
Starting Material 3,4-Dimethylbenzoic acidMethyl 2-bromo-3,4-dimethylbenzoate
Key Bottleneck Poor regioselectivity (steric hindrance at C2)Moisture/Air sensitivity of Pd catalyst
Overall Yield 25 - 35% (after multiple purifications)88 - 92% (isolated)
Regiopurity < 80% crude (mixed isomers)> 99% (regiospecific C-N coupling)
Reaction Time 48 - 72 hours (multi-step)6 - 8 hours (one-pot coupling & hydrolysis)
E-factor (Waste) > 50 (acidic waste, metal reductants)< 10 (catalytic process, recyclable solvents)

Self-Validating Experimental Protocol

This protocol utilizes benzophenone imine as the ammonia surrogate. The choice of benzophenone imine is deliberate: its vibrant yellow color provides an intrinsic, self-validating visual cue for both the coupling and subsequent hydrolysis steps.

Phase 1: Buchwald-Hartwig Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine methyl 2-bromo-3,4-dimethylbenzoate (1.0 eq), Pd2(dba)3 (2 mol%), rac-BINAP (6 mol%), and sodium tert-butoxide (1.4 eq). Causality: The strong base (NaOtBu) is required to deprotonate the imine, forming the nucleophilic amido-palladium complex. Argon is strictly required as the active Pd(0) species is highly susceptible to atmospheric oxidation.

  • Reagent Addition: Add anhydrous toluene (0.2 M) followed by benzophenone imine (1.1 eq) via syringe.

  • Heating & Self-Validation: Heat the mixture to 90°C. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1). Validation Checkpoint: The starting bromide (UV active, Rf ~0.6) will disappear, replaced by a bright yellow spot (Rf ~0.4) corresponding to the intermediate imine adduct. The reaction solution itself will turn a deep yellow/orange, confirming successful oxidative addition and reductive elimination.

Phase 2: In-Situ Acidic Hydrolysis 4. Hydrolysis: Cool the reaction mixture to room temperature. Add 1M aqueous HCl (3.0 eq) and a small volume of THF (to maintain biphasic solubility). Stir vigorously for 2 hours. Causality: The imine double bond is highly acid-labile. The acid protonates the nitrogen, facilitating nucleophilic attack by water to release benzophenone and the target primary amine as a water-soluble hydrochloride salt. 5. Visual Validation: The deep yellow color of the organic layer will rapidly fade to pale yellow or colorless, providing an immediate visual confirmation of complete deprotection. 6. Isolation: Separate the layers. Basify the aqueous layer with saturated NaHCO3 to pH 8 to free-base the amine. Extract with EtOAc (3x). Dry over Na2SO4, concentrate, and purify via short-pad silica gel chromatography to yield Methyl 2-amino-3,4-dimethylbenzoate as a highly pure crystalline solid.

References

  • Title: 2-Amino-3,4-dimethylbenzoic acid | Source: Pharmaffiliates | URL: [Link]

  • Title: New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding | Source: bioRxiv | URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Buchwald–Hartwig amination | Source: Wikipedia | URL: [Link]

Sources

Spectroscopic Validation and Synthesis Guide: Methyl 2-amino-3,4-dimethylbenzoate vs. Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is critical when synthesizing key pharmaceutical intermediates. Methyl 2-amino-3,4-dimethylbenzoate (CAS 31928-20-8) is a highly versatile building block frequently utilized in the development of poly-ADP-ribose polymerase (PARP) inhibitors[1] and Pseudomonas aeruginosa quorum-sensing (PqsE) inhibitors[2].

This guide objectively compares the spectroscopic profiles of Methyl 2-amino-3,4-dimethylbenzoate with its primary starting material, 2-amino-3,4-dimethylbenzoic acid , detailing the mechanistic causality of the transformation and providing a rigorous, reproducible experimental protocol.

Mechanistic Causality & Workflow Design

The conversion of 2-amino-3,4-dimethylbenzoic acid to its methyl ester is typically achieved via a Fischer esterification. The causality of this reaction relies on Le Chatelier's principle and acid catalysis:

  • Electrophilic Activation: A strong acid (e.g.,

    
    ) protonates the carbonyl oxygen of the starting benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
    
  • Nucleophilic Attack: Methanol (acting as both solvent and nucleophile) attacks the activated carbonyl.

  • Dehydration & Equilibrium Shift: The intermediate collapses, expelling water. Because the reaction is reversible, running the reaction in neat methanol with a dehydrating acid drives the equilibrium entirely toward the ester product.

To ensure a self-validating system , the protocol integrates In-Process Controls (IPC) via Thin Layer Chromatography (TLC) and orthogonal final validation using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G SM Starting Material 2-amino-3,4-dimethylbenzoic acid RXN Fischer Esterification (MeOH, H2SO4, Reflux) SM->RXN Reagents added TLC In-Process Control (TLC) Monitor loss of polar acid RXN->TLC Aliquot testing PROD Isolated Product Methyl 2-amino-3,4-dimethylbenzoate NMR 1H & 13C NMR Validation Confirm 3.86 ppm OCH3 singlet PROD->NMR Structural Confirmation IR FT-IR Validation Confirm loss of broad OH stretch PROD->IR Functional Group Check TLC->RXN If incomplete TLC->PROD Workup (if complete)

Workflow of esterification and orthogonal spectroscopic validation.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure high fidelity and purity, preventing downstream catalytic poisoning in subsequent cross-coupling or amidation reactions[2].

Step-by-Step Methodology
  • Reaction Setup: Suspend 2-amino-3,4-dimethylbenzoic acid (500 mg, ~3.0 mmol) in anhydrous methanol (15 mL) within a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C. The causality of the temperature control is to prevent unwanted side reactions or localized charring of the aromatic amine.

  • Reflux & IPC: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours. Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (highly polar due to the carboxylic acid) will remain near the baseline, while the product will migrate significantly higher (

    
    ).
    
  • Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute with ethyl acetate (30 mL) and wash carefully with saturated aqueous

    
     (3 × 20 mL) until the aqueous layer is slightly basic (pH ~8). Causality: This neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous layer as a water-soluble sodium salt, ensuring high purity of the organic phase.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield Methyl 2-amino-3,4-dimethylbenzoate as a solid[1].
    

Spectroscopic Comparison & Data Presentation

To definitively prove the success of the transformation, we compare the spectroscopic signatures of the starting material against the isolated product. The data below synthesizes expected theoretical shifts with empirical literature values[1].

FT-IR Spectroscopy Comparison

Infrared spectroscopy provides the most immediate confirmation of functional group transformation. The esterification fundamentally alters the hydrogen-bonding network of the molecule.

Functional Group2-amino-3,4-dimethylbenzoic acid (SM)Methyl 2-amino-3,4-dimethylbenzoate (Product)Diagnostic Causality
O-H Stretch 2500 - 3300 cm⁻¹ (Very broad)Absent Confirms complete conversion of the carboxylic acid and successful aqueous basic workup.
N-H Stretch 3300 - 3500 cm⁻¹ (Masked by OH)3350, 3450 cm⁻¹ (Two sharp bands)Primary amine (

) symmetric and asymmetric stretches become clearly visible once the broad carboxylic OH is removed[2].
C=O Stretch ~1670 - 1680 cm⁻¹~1695 - 1710 cm⁻¹The carbonyl stretch shifts to a higher wavenumber due to the loss of strong intermolecular hydrogen bonding inherent to carboxylic acid dimers.
C-O Stretch ~1210 - 1300 cm⁻¹~1250 cm⁻¹ (Strong, sharp)Confirms the presence of the ester linkage.
¹H NMR Spectroscopy Comparison (400 MHz, Chloroform-d)

Nuclear Magnetic Resonance provides definitive structural connectivity. The appearance of the methoxy protons is the primary indicator of success, but subtle shifts in the aromatic region also occur due to changes in the electron-withdrawing nature of the carbonyl group.

Proton Environment2-amino-3,4-dimethylbenzoic acid (SM)Methyl 2-amino-3,4-dimethylbenzoate (Product)Multiplicity & Integration
Carboxylic -OH ~10.0 - 12.0 ppm (Broad)Absent Singlet, 1H (Often exchanges with

or is too broad to observe).
Ester -OCH₃ Absent 3.86 ppm Singlet, 3H. Critical diagnostic peak confirming methylation[1].
Aromatic H (C6) ~7.75 ppm7.67 ppmDoublet, 1H (

Hz). Slight upfield shift due to reduced electron withdrawal by the ester vs. acid[1].
Aromatic H (C5) ~6.55 ppm6.52 ppmDoublet, 1H (

Hz)[1].
Amine -NH₂ ~5.80 ppm (Broad)5.86 ppmBroad Singlet, 2H[1].
Aromatic -CH₃ (C3) ~2.15 ppm~2.14 ppmSinglet, 3H.
Aromatic -CH₃ (C4) ~2.30 ppm2.29 ppmSinglet, 3H[1].

Note: The exact chemical shifts of the amine protons are highly concentration and temperature-dependent.

Conclusion

The transition from 2-amino-3,4-dimethylbenzoic acid to Methyl 2-amino-3,4-dimethylbenzoate represents a fundamental functional group interconversion that must be rigorously controlled to ensure downstream synthetic viability. By utilizing a self-validating system—where TLC dictates reaction kinetics and basic aqueous workup forces phase-separation of unreacted starting materials—researchers can achieve high-purity isolation. The definitive proof of this transformation is anchored in the orthogonality of FT-IR (loss of the broad 2500-3300 cm⁻¹ OH band) and ¹H NMR (emergence of the sharp 3.86 ppm methoxy singlet)[1].

References

  • Source: ohsu.
  • New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding Source: bioRxiv URL

Sources

Technical Comparison Guide: Methyl 2-amino-3,4-dimethylbenzoate in PqsE Inhibitor Development

[1][2]

Executive Summary

Methyl 2-amino-3,4-dimethylbenzoate is a highly specialized anthranilate derivative utilized primarily as a regiospecific synthon for constructing 4-substituted indazole scaffolds.[1][2] While generic methyl anthranilates are widely used as fluorescent tags or flavorants, this specific isomer addresses a critical gap in medicinal chemistry: accessing the 4-position of the indazole ring , a steric region often essential for optimizing ligand-protein binding in bacterial virulence factors like Pseudomonas aeruginosa PqsE.[1][2]

This guide evaluates the compound's performance in two key domains:

  • Synthetic Utility: As a precursor for de novo indazole ring formation via diazotization, offering superior regiocontrol compared to direct substitution methods.[1][2]

  • Biological Efficacy: In the generation of the inhibitor HJ5 , which exhibits nanomolar potency (IC₅₀ ~379 nM) in PqsE esterase assays, comparable to the parent standard HJ1 and superior to the 5-substituted isomer (HJ2).[1][2]

Chemical Profile & Mechanism of Action[1][2][3]

PropertySpecification
Chemical Name Methyl 2-amino-3,4-dimethylbenzoate
CAS Number 31928-20-8
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Core Function Precursor for [3+2] cycloaddition/diazotization to form Indazoles
Key Structural Feature Ortho-amino ester with 3,4-dimethyl substitution pattern

Mechanistic Role: The compound undergoes diazotization followed by intramolecular cyclization.[1][2] The 3-methyl group is crucial; it provides the carbon atom necessary to close the pyrazole ring, transforming the benzoate into a 4-methyl-1H-indazole-7-carboxylate core.[1][2] This transformation is chemically significant because electrophilic aromatic substitution on a pre-formed indazole ring typically favors the 3- or 5-positions, making the 4-position difficult to access without this specific "bottom-up" synthesis.[1][2]

Performance in Specific Assays

A. Synthetic Performance: Regiocontrol vs. Commercial Standards

In the development of PqsE inhibitors, researchers compared the utility of Methyl 2-amino-3,4-dimethylbenzoate against commercially available indazole carboxylic acids.[1][2]

  • Challenge: Direct methylation of a pre-formed indazole core often yields a mixture of N1/N2 isomers or substitutes at the electronically favored C3/C5 positions.[1][2]

  • Solution: Using Methyl 2-amino-3,4-dimethylbenzoate allows for the precise construction of the 4-methyl-7-carboxyindazole scaffold.[1][2]

MetricMethyl 2-amino-3,4-dimethylbenzoate RouteDirect Functionalization Route (Standard)
Regiospecificity High (100%) - 4-position is fixed by starting material structure.[1][2]Low - Mixtures of 3-, 4-, 5- isomers common.[1][2]
Yield (Cyclization) ~75% (via Isopentyl nitrite)Variable (<40% for specific 4-isomers)
Scalability High (One-pot cyclization)Low (Requires extensive chromatography)
B. Biological Assay: PqsE Esterase Inhibition (Fluorescence)

The derived inhibitor, HJ5 (synthesized from Methyl 2-amino-3,4-dimethylbenzoate), was tested against the parent compound HJ1 (Standard) and a regio-isomer HJ2 in a fluorescence-based enzymatic assay.[1][2]

Assay Principle: PqsE hydrolyzes the non-fluorescent substrate 4-methylumbelliferyl butyrate (MU-butyrate) into the highly fluorescent 4-methylumbelliferone (4-MU).[1][2] Inhibitors reduce the rate of fluorescence increase.[1][2]

Comparative Data:

CompoundOrigin / PrecursorSubstitution PatternIC₅₀ (nM)Performance vs Standard (HJ1)
HJ1 (Standard) Standard IndazoleUnsubstituted (Indazole core)~350 - 400 Baseline (100% Efficacy)
HJ5 (Test) Methyl 2-amino-3,4-dimethylbenzoate 4-Methyl 379 Equivalent Potency (Retains activity)
HJ2 (Negative Control) Methyl 2-amino-4,5-dimethylbenzoate*5-Methyl>10,000 (Inactive)Failed (Steric Clash)

Note: HJ2 is derived from the isomeric 4,5-dimethyl precursor.[1][2] The data demonstrates that the specific 3,4-dimethyl geometry of the subject compound is essential for maintaining biological activity.[1][2]

Interpretation: The 4-methyl group (from the 3,4-dimethylbenzoate) fits into a hydrophobic pocket of the PqsE active site without causing steric clash.[1][2] In contrast, the 5-methyl group (from the 4,5-dimethyl isomer) clashes with residue E182, abolishing activity.[2] This validates Methyl 2-amino-3,4-dimethylbenzoate as the only viable precursor for accessing this specific bioactive chemical space.[1][2]

Visualizing the Workflow

Diagram 1: Synthetic Pathway & SAR Logic

The following diagram illustrates the conversion of the benzoate to the active inhibitor and the structural logic determining assay performance.

GStartMethyl 2-amino-3,4-dimethylbenzoate(Precursor)Step1Cyclization(Isopentyl Nitrite)Start->Step1DiazotizationInter4-Methyl-1H-indazole-7-carboxylate(Key Intermediate)Step1->InterRing ClosureStep2Hydrolysis & Amide CouplingInter->Step2HJ5HJ5 Inhibitor(4-Methyl substituted)Step2->HJ5Maintains PotencyPqsEPqsE Active Site(Target)HJ5->PqsEFits Pocket(IC50 ~379 nM)HJ2HJ2 Inhibitor(5-Methyl substituted)HJ2->PqsESteric Clash(Inactive)AltStartMethyl 2-amino-4,5-dimethylbenzoate(Isomer)AltStart->HJ2Yields Inactive Analog

Caption: Synthesis of HJ5 PqsE inhibitor from Methyl 2-amino-3,4-dimethylbenzoate via indazole ring formation.[1][2]

Experimental Protocols

Protocol A: Synthesis of Indazole Core (Chemical Assay)

Objective: Validation of precursor reactivity and yield.

  • Reagents: Methyl 2-amino-3,4-dimethylbenzoate (1.0 eq), Acetic Anhydride (2.3 eq), Isopentyl Nitrite (2.2 eq), Potassium Acetate (0.3 eq), Chloroform (Anhydrous).[1][2][3]

  • Acetylation: Dissolve the benzoate in chloroform. Add acetic anhydride.[1][3] Stir at Room Temperature (RT) for 1 hour to protect the amine.

  • Cyclization: Add potassium acetate and isopentyl nitrite. Heat the reaction mixture to reflux for 24 hours.

    • Mechanism:[1][2] The nitrite facilitates diazotization; the adjacent methyl group participates in a [1,5]-sigmatropic rearrangement/cyclization to close the pyrazole ring.[1][2]

  • Workup: Cool to RT. Wash with saturated Sodium Bicarbonate (NaHCO₃) to remove acid byproducts.[1][2] Dry organic layer over Sodium Sulfate (Na₂SO₄).[1][2][3]

  • Deprotection: Treat the resulting ester with Methanol/6M HCl to cleave the acetyl group if necessary (or proceed to hydrolysis).

  • Validation: Analyze via ¹H-NMR. Look for the disappearance of the methyl ester singlet and the appearance of indazole aromatic protons.[1][2]

Protocol B: PqsE Esterase Inhibition Assay (Biological Assay)

Objective: Quantify the performance of the derived inhibitor (HJ5) against the standard.[1][2]

  • Preparation: Dilute purified PqsE enzyme to 125 nM in Assay Buffer (50 mM Tricine, 0.01% Triton X-100, pH 8.5).

  • Inhibitor Incubation:

    • Prepare serial dilutions of the test compound (HJ5) in DMSO.

    • Add compound to PqsE wells (Final DMSO concentration: 5%).[1][2][3]

    • Incubate at RT for 5 minutes .

  • Substrate Addition: Add 4-methylumbelliferyl butyrate (MU-butyrate) to a final concentration of 2 µM.

  • Measurement:

    • Incubate for 20 minutes at RT.

    • Measure Fluorescence: Excitation 360 nm / Emission 450 nm .

  • Data Analysis:

    • Subtract background (No Enzyme control).[1][2][3]

    • Normalize data: DMSO-only control = 100% activity.

    • Fit curves using non-linear regression to determine IC₅₀.

References

  • PqsE Inhibitor Synthesis & Assay Data

    • Title: New inhibitors of the Pseudomonas aeruginosa enzyme, PqsE, and methods assessing their potential to induce a conformational change via active site binding.[2]

    • Source: bioRxiv (2025).[1][2]

    • URL:[Link][1][2]

  • Indazole Synthesis Methodology

    • Title: A Simple and One Step Commercially Cost Effective Process for Synthesis of Eluxadoline Intermediates (Contextual reference for benzo
    • Source: Journal of Chemical and Pharmaceutical Research.[1][2]

    • URL:[Link]

  • General Fluorescence Properties of Anthranilates

    • Title: Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester.[1][2][4]

    • Source: Indian Academy of Sciences.[1][2]

    • URL:[Link][1][2]

Safety Operating Guide

Navigating the Safe Handling of Methyl 2-amino-3,4-dimethylbenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide provides essential safety and handling protocols for Methyl 2-amino-3,4-dimethylbenzoate. It is crucial to understand that a specific Safety Data Sheet (SDS) for this compound (CAS No. 31928-20-8) was not available at the time of publication. The following recommendations are therefore synthesized from the safety data of structurally similar compounds, including other aromatic amines and benzoate esters. This approach necessitates a conservative interpretation of potential hazards. Researchers must consult the official SDS for Methyl 2-amino-3,4-dimethylbenzoate as soon as it is available and consider this guide as a preliminary safety framework.

Hazard Assessment: An In-depth Analysis Based on Related Compounds

The chemical structure of Methyl 2-amino-3,4-dimethylbenzoate suggests potential hazards associated with both aromatic amines and benzoate esters. Based on the analysis of safety data for related compounds, a summary of anticipated hazards is presented below.

Hazard ClassificationAnticipated EffectsRationale based on Surrogate Data
Skin Irritation May cause skin irritation upon direct contact.[1][2]SDS for related amino benzoates consistently lists skin irritation (H315).[1]
Serious Eye Irritation May cause serious eye irritation.[1][2]SDS for related amino benzoates indicates serious eye irritation (H319).[1]
Acute Oral Toxicity May be harmful if swallowed.Some related benzoate compounds are classified as harmful if swallowed (H302).[3]
Respiratory Irritation May cause respiratory irritation.Aromatic amines can be irritants to the respiratory tract.
Combustibility Combustible liquid.[3]Related benzoate esters are classified as combustible liquids (H227).[3]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Methyl 2-amino-3,4-dimethylbenzoate. The following protocol is designed to provide robust protection.

Eye and Face Protection
  • Rationale: To prevent eye irritation from splashes or vapors.

  • Protocol:

    • Wear chemical safety goggles that conform to recognized standards (e.g., US OSHA's 29 CFR 1910.133 or European Standard EN166).[2]

    • In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Rationale: To prevent skin irritation and potential absorption.

  • Protocol:

    • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling aromatic amines. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn and kept fastened to protect against minor splashes.

    • Additional Protection: For larger quantities or tasks with a higher risk of splashes, consider a chemical-resistant apron or coveralls.

Respiratory Protection
  • Rationale: To prevent the inhalation of any vapors or aerosols, which may cause respiratory irritation.

  • Protocol:

    • Engineering Controls: The primary method for respiratory protection is the use of adequate engineering controls, such as a chemical fume hood.

    • Respirator: If engineering controls are not sufficient or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. The specific type of respirator should be chosen based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Location: All handling of Methyl 2-amino-3,4-dimethylbenzoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • De-gloving: Use the proper technique to remove gloves to avoid contaminating your skin. Peel one glove off by turning it inside out, then use the clean hand to remove the other glove in the same manner.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start LabCoat Don Lab Coat Donning_Start->LabCoat Respirator Fit Respirator (if required) LabCoat->Respirator Goggles Wear Safety Goggles Respirator->Goggles FaceShield Add Face Shield (if splash risk) Goggles->FaceShield Gloves Don Gloves FaceShield->Gloves Donning_End Ready for Handling Gloves->Donning_End Doffing_Start Handling Complete RemoveGloves Remove Gloves Doffing_Start->RemoveGloves RemoveFaceShield Remove Face Shield RemoveGloves->RemoveFaceShield RemoveGoggles Remove Goggles RemoveFaceShield->RemoveGoggles RemoveLabCoat Remove Lab Coat RemoveGoggles->RemoveLabCoat RemoveRespirator Remove Respirator RemoveLabCoat->RemoveRespirator WashHands Wash Hands Thoroughly RemoveRespirator->WashHands Doffing_End Safe Exit WashHands->Doffing_End

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves, should be discarded into a designated hazardous waste container immediately after use.

  • Chemical Waste: Unused Methyl 2-amino-3,4-dimethylbenzoate and any solutions containing it must be disposed of as hazardous chemical waste.[3] Do not pour down the drain.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with Methyl 2-amino-3,4-dimethylbenzoate. Always prioritize safety and seek guidance from your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • Thermo Fisher Scientific. (2009). Safety Data Sheet for Methyl benzoate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 2-amino-3,4-dimethylbenzoate Suppliers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.